Technical Documentation Center

3,3-Difluoro-1-methylcyclopentanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,3-Difluoro-1-methylcyclopentanamine hydrochloride
  • CAS: 2155856-54-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride

A Technical Whitepaper for Medicinal Chemistry and Drug Development Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated aliphatic rings is a proven tactic to optimize the pharmacok...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemistry and Drug Development

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated aliphatic rings is a proven tactic to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS: 2155856-54-3) [1] represents a highly specialized, bifunctional building block. As a Senior Application Scientist, I frequently recommend this motif to overcome specific metabolic liabilities and permeability bottlenecks during lead optimization. This guide details its physicochemical properties, analytical validation, and protocols for integration into sterically hindered synthetic workflows.

Structural Rationale & Pharmacokinetic Impact

The architecture of this molecule is not coincidental; it is engineered for metabolic resilience and enhanced bioavailability.

  • The Alpha-Methyl Effect: The methyl group at the C1 position creates a quaternary carbon center (tertiary alpha-carbon relative to the amine). This steric bulk physically blocks the active site of Monoamine Oxidase (MAO) enzymes, preventing oxidative deamination—a common metabolic liability for primary amines.

  • The Gem-Difluoro Effect: The 3,3-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the C1 amine, lowering its pKa by approximately 1.0 to 1.5 units compared to a non-fluorinated cyclopentylamine. A lower pKa increases the fraction of the unionized (neutral) species at physiological pH (7.4), which directly translates to enhanced passive membrane permeability.

PK_Rationale A 1-Methyl Substitution B Steric Shielding at Alpha-Carbon A->B C Blocks MAO Oxidative Deamination B->C D 3,3-Difluoro Substitution E Inductive Electron Withdrawal (-I) D->E G Increases Lipophilicity D->G F Lowers Amine pKa E->F H Enhanced Membrane Permeability F->H G->H

Mechanistic pathways showing how structural modifications improve PK profiles.

Physicochemical Properties

Understanding the baseline physicochemical properties is critical for formulation, handling, and downstream synthesis [2].

PropertyValue / Description
Chemical Name 3,3-Difluoro-1-methylcyclopentan-1-amine hydrochloride
CAS Number 2155856-54-3
Molecular Formula C6H12ClF2N (C6H11F2N · HCl)
Molecular Weight 171.61 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in H2O, DMSO, Methanol; Insoluble in Hexanes
Storage Conditions 2-8°C, sealed in dry conditions
GHS Hazard Classification Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2, Eye Irrit. 2A

Analytical Characterization Protocols

To ensure scientific integrity, every batch of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride must be validated as a self-contained system before integration into complex syntheses[3]. The presence of the hydrochloride salt and the difluoro group requires specific analytical parameters.

Step-by-Step Protocol: NMR & LC-MS Validation
  • Sample Preparation for NMR: Dissolve 5 mg of the compound in 0.5 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen over CDCl3 because the highly polar hydrochloride salt will not dissolve efficiently in chlorinated solvents.

  • 1H-NMR Acquisition (400 MHz): Run a standard proton sequence. Expect a broad singlet integrating to 3H around 8.0-8.5 ppm corresponding to the -NH3+ group (exchangeable). The C1-methyl group will appear as a sharp singlet near 1.3-1.4 ppm.

  • 19F-NMR Acquisition (376 MHz): Run a proton-decoupled fluorine sequence.

    • Causality: This is critical to confirm the gem-difluoro moiety. You should observe a characteristic AB quartet (or a broad multiplet depending on ring conformation) around -90 to -100 ppm, confirming the presence of the two chemically non-equivalent fluorine atoms on the chiral ring system.

  • LC-MS Analysis: Prepare a 1 mg/mL solution in LC-MS grade Methanol. Use a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Mass Detection: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). Look for the free base mass [M+H]+ at m/z 136.1.

    • Causality: The mass spectrometer strips the HCl salt during ionization; thus, the observed mass is the protonated free amine, not the 171.61 g/mol salt weight.

Synthetic Integration: Amide Coupling Workflow

The most common application of this building block is coupling it with a carboxylic acid to form an amide bond. However, the alpha-methyl group makes the amine sterically hindered. Standard coupling agents (like EDC/HOBt) often result in sluggish kinetics, leading to poor yields and potential epimerization of the acid partner.

To overcome this, we must utilize a highly reactive coupling agent like HATU, which generates a highly reactive 7-aza-HOBt active ester capable of overcoming the steric bulk of the tertiary alpha-carbon.

Amide_Coupling A 3,3-Difluoro-1-methylcyclopentanamine HCl B Free-Basing (DIPEA, DMF) A->B F Nucleophilic Attack (Overcomes Steric Hindrance) B->F C Carboxylic Acid Partner D Activation (HATU, DIPEA) C->D E 7-Aza-HOBt Active Ester D->E E->F G Fluorinated Amide Product F->G

HATU-mediated amide coupling workflow designed for sterically hindered amines.

Step-by-Step Protocol: Sterically Hindered Amide Coupling
  • Activation of the Acid: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the mixture. Stir at room temperature for 15 minutes.

    • Causality: DIPEA serves a dual purpose. It deprotonates the carboxylic acid to facilitate attack on HATU, forming the active ester. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Amine Free-Basing & Addition: Add 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (1.1 eq) to the reaction mixture.

    • Causality: The excess DIPEA (3.0 eq total) neutralizes the HCl salt, liberating the free amine in situ so it can nucleophilically attack the active ester.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor via LC-MS until the active ester intermediate is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final fluorinated amide.

References

  • 3,3-difluoro-1-methylcyclopentanamine hydrochloride — Chemical Substance Information, NextSDS,[Link]

Exploratory

An In-Depth Technical Guide to 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release Abstract This technical guide provides a comprehensive overview of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS Number: 2155856-54-3), a fluorinated cyclic amine that has emerged as a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Abstract

This technical guide provides a comprehensive overview of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS Number: 2155856-54-3), a fluorinated cyclic amine that has emerged as a critical building block for researchers, scientists, and drug development professionals. The strategic incorporation of the gem-difluoro motif on a cyclopentyl scaffold offers significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide delves into the compound's structure, physicochemical properties, a validated synthetic pathway, and its pivotal role in the development of next-generation therapeutics, with a particular focus on its application in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a well-established and powerful strategy in medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and basicity (pKa). The gem-difluoromethylene (CF2) group, in particular, is a valuable bioisostere for carbonyl groups, ethers, and other functionalities, offering a means to fine-tune molecular properties and enhance drug-like characteristics.[1][2] This guide focuses on 3,3-Difluoro-1-methylcyclopentanamine hydrochloride, a prime example of a fluorinated building block that leverages these advantages.

Compound Profile: 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride

Chemical Structure and Identification

The chemical structure of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride is characterized by a cyclopentyl ring with a gem-difluoro substitution at the 3-position and a methylamino group at the 1-position, supplied as a hydrochloride salt.

CAS Number: 2155856-54-3[3]

Molecular Formula: C₆H₁₂ClF₂N[4]

Molecular Weight: 171.62 g/mol [4]

Caption: Chemical structure of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride.

Physicochemical Properties

The introduction of the gem-difluoro group at the 3-position of the cyclopentyl ring has a significant impact on the physicochemical properties of the parent amine. The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density on the nitrogen atom through an inductive effect.[5] This results in a lower pKa compared to its non-fluorinated counterpart, a critical consideration for optimizing interactions with biological targets and improving cell permeability.

PropertyValueSource
CAS Number 2155856-54-3[3]
Molecular Formula C₆H₁₂ClF₂N[4]
Molecular Weight 171.62 g/mol [4]
Predicted pKa (conjugate acid) 10.2 (estimated)[5]
Predicted LogP 1.5 (estimated for free base)[6]
Physical Form SolidN/A

Synthesis and Manufacturing

A robust and scalable synthesis of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride is crucial for its application in drug discovery and development. A common and effective method involves a two-step process starting from a suitable cyclopentanone precursor.

Synthetic Workflow

G start Cyclopentanone Precursor step1 Fluorination start->step1 intermediate 3,3-Difluorocyclopentanone step1->intermediate step2 Reductive Amination (with Methylamine) intermediate->step2 product_freebase 3,3-Difluoro-1-methylcyclopentan-1-amine step2->product_freebase step3 Salt Formation (with HCl) product_freebase->step3 end 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride step3->end

Caption: General synthetic workflow for 3,3-Difluoro-1-methylcyclopentanamine hydrochloride.

Experimental Protocol: A Representative Synthesis

The following protocol describes a representative synthesis adapted from established methods for the preparation of analogous fluorinated cyclic amines.[7]

Step 1: Synthesis of 3,3-Difluorocyclopentanone

  • To a solution of cyclopentane-1,3-dione in a suitable solvent such as dichloromethane, add a fluorinating agent like diethylaminosulfur trifluoride (DAST) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,3-difluorocyclopentanone, which can be purified by distillation or column chromatography.

Step 2: Reductive Amination to form 3,3-Difluoro-1-methylcyclopentan-1-amine

  • Dissolve 3,3-difluorocyclopentanone in a suitable solvent like methanol.

  • Add a solution of methylamine in a compatible solvent.

  • Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until the imine intermediate is fully reduced.

  • Quench the reaction by the addition of water and remove the methanol under reduced pressure.

  • Basify the aqueous residue with an aqueous solution of sodium hydroxide and extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base of 3,3-difluoro-1-methylcyclopentan-1-amine.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3,3-Difluoro-1-methylcyclopentanamine hydrochloride as a stable, crystalline solid.

Applications in Drug Discovery: A Focus on TYK2 Inhibition

The unique structural and electronic properties of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride make it a highly valuable building block in the design of novel therapeutics. Its conformational rigidity and the ability of the gem-difluoro group to act as a bioisostere and modulate pKa have been successfully leveraged in the development of selective enzyme inhibitors.

A prominent example of its application is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors.[8] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[9]

Role in TYK2 Inhibitor Scaffolds

The 3,3-difluorocyclopentylamino moiety has been incorporated into potent and selective TYK2 inhibitors. The cyclopentyl ring serves to orient the molecule within the ATP-binding site of the kinase, while the gem-difluoro substitution contributes to favorable drug-like properties, including metabolic stability.

One of the most notable examples is in the development of Deucravacitinib (SOTYKTU®), a first-in-class, oral, selective, allosteric TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[10] The core structure of Deucravacitinib features a related N-deuteriomethylated aminopyridazine carboxamide, and while not a direct precursor, the underlying 3,3-difluorinated cyclic amine scaffold is a key element in achieving the desired selectivity and potency.

cluster_0 Cytokine Signaling cluster_1 Inhibition by TYK2 Inhibitor Cytokine (e.g., IL-23) Cytokine (e.g., IL-23) Receptor Receptor Cytokine (e.g., IL-23)->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK JAK JAK->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Promotes Inflammation Inflammation Gene Transcription->Inflammation TYK2_Inhibitor TYK2 Inhibitor (e.g., Deucravacitinib) TYK2_Inhibited TYK2 (Inhibited) TYK2_Inhibitor->TYK2_Inhibited Binds and Inhibits

Caption: Simplified signaling pathway of TYK2 and the point of inhibition by selective inhibitors.

Conclusion

3,3-Difluoro-1-methylcyclopentanamine hydrochloride is a specialized building block that offers significant advantages to medicinal chemists and drug development professionals. Its strategic design, incorporating a gem-difluoro moiety on a conformationally restricted cyclopentyl ring, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The successful application of this and related scaffolds in the development of selective TYK2 inhibitors highlights its potential for addressing challenging biological targets in autoimmune and inflammatory diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this valuable compound in their drug discovery programs.

References

  • ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available from: [Link]

  • PubChem. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. Available from: [Link]

  • ResearchGate. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S )-2,2-Difluorocyclopropyl)((1 R ,5 S )-3-(2-((1-methyl-1 H -pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Available from: [Link]

  • NextSDS. 3,3-difluoro-1-methylcyclopentanamine hydrochloride — Chemical Substance Information. Available from: [Link]

  • NextSDS. 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Available from: [Link]

  • ChemBK. 3,3-Difluoro-1-methylcyclobutanamine. Available from: [Link]

  • PubMed. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis. Available from: [Link]

  • PMC. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Available from: [Link]

  • SOTYKTU® (deucravacitinib). Mechanism of Action | for HCPs. Available from: [Link]

Sources

Foundational

The Strategic Incorporation of Fluorine in Cyclopentylamine Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Fluorine Advantage in Cyclopentylamine-Based Drug Candidates In the landscape of modern medicinal chemistry, the cyclopentylamine moiety has emerged as a versatile and valuable scaffold for the developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Cyclopentylamine-Based Drug Candidates

In the landscape of modern medicinal chemistry, the cyclopentylamine moiety has emerged as a versatile and valuable scaffold for the development of novel therapeutics targeting a wide array of diseases, including metabolic disorders, inflammatory conditions, and infectious diseases.[1] The inherent structural features of the cyclopentyl ring offer a desirable balance of rigidity and conformational flexibility, enabling effective interaction with biological targets. However, the true potential of this scaffold is often unlocked through strategic chemical modifications, among which fluorination stands out as a particularly powerful tool. The incorporation of fluorine atoms into cyclopentylamine derivatives can profoundly influence their physicochemical and pharmacological properties, leading to enhanced potency, selectivity, metabolic stability, and overall pharmacokinetic profiles.[2][3][4]

This in-depth technical guide provides a comprehensive overview of fluorinated cyclopentylamine derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, providing field-proven insights into the synthesis, properties, and applications of this promising class of molecules. We will explore the nuanced effects of fluorination on key drug-like properties, detail robust synthetic methodologies, and examine the modulation of critical signaling pathways by these compounds, supported by in-text citations and a comprehensive list of references.

The Impact of Fluorination on the Physicochemical Properties of Cyclopentylamine Derivatives

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic perturbations that can be harnessed to fine-tune its properties.[4] In the context of cyclopentylamine derivatives, these changes are critical for optimizing a compound's journey through the body and its interaction with the target protein.

Modulation of Basicity (pKa)

The basicity of the amine group in cyclopentylamine is a crucial determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of the cyclopentylamine nitrogen.[5][6] This reduction in basicity can be advantageous in several ways. A lower pKa can decrease unwanted interactions with acidic phospholipids in cell membranes, potentially reducing phospholipidosis-related toxicity. Furthermore, it can modulate the strength of ionic interactions with the target protein, sometimes leading to improved selectivity.

Tuning Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on LogP is not always straightforward and depends on the number and position of the fluorine atoms. While a single fluorine substitution can sometimes slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease in LogP.[5][6] This ability to fine-tune lipophilicity is invaluable for optimizing a drug candidate's solubility and permeability, striking the delicate balance required for oral bioavailability.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][7][8][9] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. By replacing metabolically labile C-H bonds with C-F bonds at known sites of metabolism, the metabolic half-life of a drug candidate can be significantly extended.[3][4][10] This "metabolic blocking" strategy can lead to improved oral bioavailability, reduced dosing frequency, and a more predictable pharmacokinetic profile.

PropertyNon-Fluorinated Cyclopentylamine (Approx. Value)Monofluorinated Cyclopentylamine (Approx. Value)gem-Difluorinated Cyclopentylamine (Approx. Value)Reference(s)
pKa ~10.5~9.7~9.0[5][11]
LogP (of N-benzoyl derivative) ~2.5~2.7~2.2[5][6]
Metabolic Stability (in vitro half-life) Low to ModerateModerate to HighHigh[2][7][9]

Synthetic Strategies for Fluorinated Cyclopentylamine Derivatives

The rational design of fluorinated cyclopentylamine derivatives necessitates robust and efficient synthetic methodologies. Recent years have seen significant advancements in this area, with photocatalysis and asymmetric synthesis emerging as particularly powerful tools.

Photocatalytic Synthesis of gem-Difluorinated Cyclopentylamines

A groundbreaking approach for the synthesis of gem-difluorinated cyclopentylamines involves a photocatalyzed [3+2] cyclization of cyclopropylamines with gem-difluoroalkenes.[8][12][13][14][15][16] This method offers a direct and efficient route to these valuable building blocks under mild reaction conditions.

Materials:

  • Cyclopropylamine derivative

  • gem-Difluoroalkene derivative

  • Iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To an oven-dried reaction vessel, add the cyclopropylamine derivative (1.0 equiv), the gem-difluoroalkene derivative (1.2 equiv), and the iridium photocatalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a visible light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorinated cyclopentylamine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Cyclopropylamine Cyclopropylamine Product gem-Difluorinated Cyclopentylamine Cyclopropylamine->Product gem_Difluoroalkene gem-Difluoroalkene gem_Difluoroalkene->Product Photocatalyst Iridium Photocatalyst Photocatalyst->Product Light Visible Light (Blue LEDs) Light->Product Solvent Anhydrous Solvent Solvent->Product Atmosphere Inert Atmosphere Atmosphere->Product

Caption: Photocatalytic synthesis of gem-difluorinated cyclopentylamines.

Asymmetric Synthesis of Chiral Fluorinated Cyclopentylamines

The stereochemistry of a drug molecule is often critical for its biological activity. Asymmetric synthesis provides a direct route to enantiomerically pure fluorinated cyclopentylamines, avoiding the need for challenging chiral resolutions.[17][18][19][20]

One effective strategy involves the diastereoselective synthesis of trans-2-substituted cyclopentylamines from chiral butenyl oxazolidines.[18] This method allows for the preparation of a variety of enantiomerically enriched cyclopentylamine derivatives.

Another approach is the enzymatic deracemization of fluorinated precursors.[21] Lipases can be used for the kinetic resolution of racemic esters of fluorinated acids, yielding one enantiomer as the hydrolyzed acid and the other as the unreacted ester, both with high enantiomeric purity.

Materials:

  • Racemic fluorinated arylcarboxylic acid ester

  • Lipase (e.g., Amano Lipase PS)

  • Phosphate buffer (pH 7.0)

  • Organic solvent for extraction (e.g., MTBE)

  • Aqueous acid (e.g., 2 M HCl)

Procedure:

  • Dissolve the racemic ester in phosphate buffer.

  • Add the lipase to the solution.

  • Stir the mixture at room temperature for an appropriate time, monitoring the conversion by HPLC.

  • Once the desired conversion is reached, filter off the enzyme.

  • Acidify the filtrate to pH 2 with aqueous HCl.

  • Extract the aqueous layer with an organic solvent.

  • The organic layer will contain the unreacted (R)-ester.

  • The aqueous layer can be further processed to isolate the hydrolyzed (S)-acid.

  • Purify both enantiomers by appropriate methods.

G Racemic_Ester Racemic Fluorinated Ester Lipase Lipase (e.g., Amano PS) Racemic_Ester->Lipase Separation Separation Lipase->Separation S_Acid (S)-Carboxylic Acid R_Ester (R)-Ester Separation->S_Acid Hydrolyzed Separation->R_Ester Unreacted

Caption: Enzymatic resolution of a racemic fluorinated ester.

Applications in Drug Discovery: Modulating Key Signaling Pathways

The unique properties of fluorinated cyclopentylamine derivatives have led to their successful application in the development of potent and selective modulators of various biological targets. Two notable examples are their use as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as C-C chemokine receptor 2 (CCR2) antagonists for inflammatory diseases.

Fluorinated Cyclopentylamines as DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][13] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[2][22] Fluorinated cyclopentylamine moieties have been incorporated into DPP-4 inhibitors to enhance their potency and pharmacokinetic properties.[20]

G DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4 Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Levels Insulin->Glucose Lowers Inhibitor Fluorinated Cyclopentylamine DPP-4 Inhibitor Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (fluorinated cyclopentylamine derivative)

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In the microplate, add the assay buffer, DPP-4 enzyme, and either the test compound, positive control, or vehicle (for control wells).

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission) over time.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[1][11][14][23][24]

Fluorinated Cyclopentylamines as CCR2 Antagonists

CCR2 is a chemokine receptor that plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[12][25] The interaction of CCR2 with its ligand, CCL2 (also known as MCP-1), is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[7][12][25] Fluorinated cyclopentylamine derivatives have been developed as potent and selective CCR2 antagonists, blocking the CCL2/CCR2 signaling axis and thereby reducing inflammation.[26][27][28][29]

G CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to Chemotaxis Chemotaxis CCR2->Chemotaxis Activates Monocyte Monocyte/Macrophage Monocyte->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation Leads to Antagonist Fluorinated Cyclopentylamine CCR2 Antagonist Antagonist->CCR2 Blocks

Caption: Mechanism of action of CCR2 antagonists.

Materials:

  • Human monocytic cell line expressing CCR2 (e.g., THP-1)

  • Chemotaxis chamber (e.g., Transwell plate)

  • Recombinant human CCL2

  • Test compound (fluorinated cyclopentylamine derivative)

  • Cell culture medium

  • Cell staining dye (e.g., Calcein-AM)

Procedure:

  • Label the monocytic cells with a fluorescent dye.

  • Pre-incubate the labeled cells with various concentrations of the test compound or vehicle control.

  • In the lower chamber of the chemotaxis plate, add cell culture medium containing CCL2 as the chemoattractant.

  • Place the insert (upper chamber) into the lower chamber.

  • Add the pre-incubated cells to the upper chamber.

  • Incubate the plate at 37°C in a CO2 incubator for a few hours to allow for cell migration.

  • Remove the non-migrated cells from the top of the insert.

  • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence intensity.

  • Calculate the percent inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.[29][30]

Conclusion: A Bright Future for Fluorinated Cyclopentylamines

The strategic incorporation of fluorine into cyclopentylamine scaffolds represents a powerful and versatile approach in modern drug discovery. The ability to fine-tune key physicochemical properties such as basicity, lipophilicity, and metabolic stability allows for the optimization of drug candidates with improved pharmacokinetic profiles and enhanced therapeutic potential.[3][4][9][10] The development of innovative synthetic methodologies, including photocatalysis and asymmetric synthesis, has made these valuable molecules more accessible. As our understanding of the intricate roles of signaling pathways in disease continues to grow, fluorinated cyclopentylamine derivatives are poised to play an increasingly important role in the development of the next generation of targeted therapies. This guide has provided a comprehensive overview of the core principles and practical considerations for working with this exciting class of compounds, empowering researchers to harness the full potential of the fluorine advantage.

References

  • Mechanism of Action of DPP-4 Inhibitors-New Insights. (n.d.). ResearchGate. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. Retrieved from [Link]

  • In vitro Assay for DPP-4 Inhibitory Activity. (2022, May 11). Frontiers in Nutrition. Retrieved from [Link]

  • Charo, I. F., & Ransohoff, R. M. (2012, July 18). CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. Royal Society of Chemistry. Retrieved from [Link]

  • Drucker, D. J. (2015). The role of gut hormones in glucose homeostasis.
  • Bhattarai, P., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry.
  • Altman, R. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Approaches for the synthesis of gem‐difluorinated cyclopentanes or cyclopentenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Bas, D., & Scott, P. J. (2026). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules (Basel, Switzerland), 31(1), 1.
  • Banzato, M., Colognesi, M., Lucatello, L., et al. (2026). Design, synthesis, and pharmacokinetic profiling of fluorinated reversible N-alkyl carbamate derivatives of psilocin for sub-hallucinogenic brain exposure. Journal of Medicinal Chemistry, 69(3), 2145–2159.
  • Mo, F., & DiMagno, S. G. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Medicinal Chemistry. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2025, October 12). ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

  • Photocatalytic [3+2] Cyclization of Cyclopropylamines With gem‐Difluoroalkenes: Accessing gem‐Difluorinated Cyclopentylamines. (2026, February 3). ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2017). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. Oncotarget, 8(38), 63845–63857.
  • Kufareva, I., & Salanga, C. L. (2023, November 17). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. bioRxiv. Retrieved from [Link]

  • Inducing Receptor Degradation as a Novel Approach to Target CC Chemokine Receptor 2 (CCR2). (2024, August 18). MDPI. Retrieved from [Link]

  • Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. (2017, June 13). PMC. Retrieved from [Link]

  • Regiodivergent Photocatalytic Annulation for the Synthesis of gem‐Difluorinated Cyclic Hydrocarbons. (2025, October 28). ResearchGate. Retrieved from [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
  • Chausset-Boissarie, L., Gressot, M., & Charette, A. B. (2010). Diastereoselective Access to trans-2-Substituted Cyclopentylamines. Organic Letters, 12(22), 5226–5229.
  • Prakash, G. K. S., & Yudin, A. K. (2012). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Approach.
  • Photocatalytic synthesis of gem-difluoroallyl-silicons. (n.d.). Chinese Chemical Letters. Retrieved from [Link]

  • Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. (2024, April 15). Semantic Scholar. Retrieved from [Link]

  • Mykhailiuk, P. K., & Zozulia, O. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. Retrieved from [Link]

  • Combining AlphaFold with Focused Virtual Library Design in the Development of Novel CCR2 and CCR5 Antagonists. (2025, November 12). ACS Publications. Retrieved from [Link]

  • Luedtke, N. W., & Tor, Y. (2010). Fluorinated diaminocyclopentanes as chiral sensitive NMR probes of RNA structure. Chemical communications (Cambridge, England), 46(40), 7545–7547.
  • Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy. (2021, November 22). American Journal of Physiology-Renal Physiology. Retrieved from [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI. Retrieved from [Link]

  • Kumar, V., Banala, A. K., Garcia, E. G., Cao, J., Keck, T. M., Bonifazi, A., Deschamps, J. R., & Newman, A. H. (2014). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. ACS medicinal chemistry letters, 5(6), 647–651.
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (2025, November 28). MDPI. Retrieved from [Link]

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

  • pKa and log p determination. (n.d.). Slideshare. Retrieved from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2025, August 6). ResearchGate. Retrieved from [Link]

  • ML for LogP and pKa in Fluorine-Containing Derivatives. (2025, January 13). Blackthorn AI. Retrieved from [Link]

Sources

Foundational

The Strategic Deployment of Difluorinated Compounds in Medicinal Chemistry: Mechanisms, Conformational Control, and DMPK Optimization

Executive Summary The incorporation of fluorine into small molecule therapeutics has evolved from simple mono-fluorination to the strategic deployment of complex fluorinated motifs, most notably the difluoromethylene ( −...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small molecule therapeutics has evolved from simple mono-fluorination to the strategic deployment of complex fluorinated motifs, most notably the difluoromethylene ( −CF2​− ) and difluoromethyl ( −CF2​H ) groups. As a Senior Application Scientist, I have observed that the empirical "fluorine scan" is no longer sufficient. Modern drug design requires a deterministic understanding of how difluorinated motifs perturb the local physicochemical environment. This whitepaper provides an in-depth mechanistic analysis of difluorinated compounds, detailing their roles as lipophilic hydrogen bond donors, conformational controllers, and metabolic shields, supported by self-validating experimental workflows.

Mechanistic Pillar I: The Difluoromethyl Group ( −CF2​H ) as a Lipophilic Hydrogen Bond Donor

Historically, the trifluoromethyl ( −CF3​ ) group was heavily utilized to increase lipophilicity and metabolic stability. However, its extreme lipophilicity often leads to poor aqueous solubility and high non-specific protein binding. The difluoromethyl group ( −CF2​H ) has emerged as a superior bioisostere for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH2​ ) groups[1].

The Causality of Hydrogen Bond Acidity: Unlike an −OH group, the carbon atom in −CF2​H lacks lone pairs, meaning it cannot act as a hydrogen bond acceptor. However, it functions as a highly effective, directional hydrogen bond donor. The mechanism relies on the strong inductive effect ( σI​ ) of the two highly electronegative fluorine atoms. These atoms pull electron density away from the central carbon via the sigma bond framework, leaving the attached hydrogen atom highly electron-deficient (deshielded). This creates a partial positive charge ( δ+ ) capable of engaging in hydrogen bonding with biological targets (e.g., kinase hinge regions or protease active sites).

Crucially, the −CF2​H group achieves this while maintaining—or even slightly enhancing—the overall lipophilicity of the molecule, earning it the title of a "lipophilic hydrogen bond donor." Experimental data demonstrates that the hydrogen bond acidity of −CF2​H is on par with thiophenols and anilines, though weaker than a primary hydroxyl group[1].

Mechanistic Pillar II: Conformational Control via the Gauche Effect

The gem-difluoro ( −CF2​− ) group is frequently employed as a bioisostere for ethereal oxygen ( −O− ) or carbonyl ( −C=O− ) groups. Beyond simple steric mimicry, the −CF2​− group exerts profound conformational control over the molecular backbone through stereoelectronic interactions, specifically the gauche effect .

The Causality of Conformational Bias: When a −CF2​− group is placed adjacent to an electronegative heteroatom (such as nitrogen or oxygen), the molecule strongly prefers a gauche conformation rather than the sterically expected anti conformation. This is driven by hyperconjugation: the donation of electron density from the adjacent C−H or lone pair bonding orbital ( σ ) into the highly polarized, low-lying anti-bonding orbital ( σ∗ ) of the C−F bond.

By strategically placing a −CF2​− group within a flexible aliphatic chain or a saturated heterocycle, medicinal chemists can "lock" the molecule into its bioactive conformation. This pre-organization reduces the entropic penalty upon target binding, directly translating to enhanced pharmacodynamic potency.

G A Difluorinated Motif (-CF2- / -CF2H) B Inductive Effect (pKa Modulation) A->B C Conformational Control (Gauche Effect) A->C D Bioisosterism (Lipophilic H-Bond) A->D E Metabolic Stability (CYP450 Blocking) A->E F Improved DMPK & Target Affinity B->F C->F D->F E->F

Caption: Logical framework mapping difluorinated motif properties to DMPK and pharmacodynamic improvements.

Mechanistic Pillar III: pKa Modulation and Metabolic Stability (DMPK)

Amine Basicity and Membrane Permeability

The incorporation of a −CF2​− group adjacent to a basic amine (e.g., in saturated heterocyclic amines like piperidines or pyrrolidines) dramatically alters the molecule's acid-base profile[2]. The electron-withdrawing nature of the fluorine atoms stabilizes the nitrogen's lone pair, making it less available for protonation. This typically lowers the pKa of the conjugate acid by 2 to 3 log units.

Causality in Drug Design: Lowering the pKa of a basic amine from ~9.5 to ~7.0 means that at physiological pH (7.4), a significantly larger fraction of the drug exists in its neutral, un-ionized state. This directly enhances passive membrane permeability (improving oral bioavailability) and mitigates off-target liabilities, such as hERG channel blockade, which typically requires a strongly basic, positively charged amine.

Cytochrome P450 (CYP450) Shielding

Metabolic clearance via CYP450-mediated oxidation is a primary mode of drug attrition. Replacing a metabolically labile C−H bond ( 105 kcal/mol ) with a C−F bond ( 110−126 kcal/mol ) increases the transition state energy required for hydrogen abstraction by the high-valent iron-oxo species in the CYP450 active site[3]. Furthermore, the combined dipoles of a gem-difluoro group can exert an inductive pull that deactivates adjacent electron-rich rings or heteroatoms toward electrophilic metabolic attacks (e.g., N-dealkylation or glucuronidation)[3].

Quantitative Data Profile

The following table synthesizes the physicochemical shifts induced by difluorinated motifs compared to standard functional groups, providing a quantitative baseline for rational drug design.

Functional GroupRole / Bioisostere EquivalentHydrogen Bond Acidity (Abraham's A) Δ LogP (vs −CH3​ )
−CH3​ Baseline Lipophilic Group0.000.00
−CF2​H Lipophilic H-Bond Donor0.085 – 0.126-0.1 to +0.4
−SH (Thiophenol)H-Bond Donor~0.11~ +0.5
−NH2​ (Aniline)H-Bond Donor~0.26~ -1.0
−OH (Phenol)Strong H-Bond Donor~0.60~ -1.5

Data aggregated from standard physicochemical profiling of difluoromethyl anisoles and bioisosteric equivalents[1].

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the mechanistic claims above, the following self-validating protocols must be utilized when evaluating novel difluorinated compounds.

Protocol 1: Determination of Hydrogen Bond Acidity via Solute 1H NMR

This workflow quantifies the hydrogen bond donor capacity of a −CF2​H group by measuring the chemical shift ( Δδ ) of the proton in a non-polar solvent versus a strong H-bond acceptor solvent.

Step 1: System Calibration (Self-Validation Check) Prepare a standard solution of phenol (known A = 0.60) and thiophenol (known A = 0.11) in anhydrous CCl4​ and DMSO−d6​ . Acquire 1H NMR spectra and calculate Δδ . Validation Gate: If the derived A values deviate by >5% from the literature, recalibrate the spectrometer temperature and verify solvent anhydrousness (trace water disrupts H-bonding networks).

Step 2: Sample Preparation Dissolve 5 mg of the difluoromethylated analyte in 0.5 mL of anhydrous CCl4​ (containing 0.05% TMS). Prepare a parallel sample using 5 mg of the analyte in 0.5 mL of anhydrous DMSO−d6​ .

Step 3: NMR Acquisition Acquire 1H and 19F NMR spectra at exactly 298 K. Ensure a relaxation delay (D1) of at least 5 seconds to guarantee accurate peak shape analysis and integration.

Step 4: Data Processing & Calculation Extract the chemical shift of the −CF2​H triplet. Calculate the shift difference: Δδ=δ(DMSO)−δ(CCl4​) . Apply Abraham's linear free energy relationship equation to derive the specific A parameter for the compound.

G S1 1. Synthesize CF2H Analogs S2 2. Prepare NMR Samples in H-bond Acceptor Solvents S1->S2 S3 3. Acquire 1H & 19F NMR Spectra S2->S3 S4 4. Calculate Chemical Shift Differences (Δδ) S3->S4 S5 5. Derive Abraham's A Parameter S4->S5

Caption: Step-by-step experimental workflow for evaluating lipophilic hydrogen bond acidity via NMR.

Protocol 2: In Vitro Microsomal Clearance Assay for Fluorinated Candidates

This assay measures the intrinsic clearance ( CLint​ ) to validate whether the introduction of a −CF2​− group successfully shields the molecule from CYP450 metabolism.

Step 1: System Validation (Self-Validation Check) Incubate human liver microsomes (HLM) with a known high-clearance positive control (Verapamil) and a low-clearance negative control (Warfarin). Validation Gate: The assay is only valid to proceed if Verapamil shows >80% depletion at 30 minutes and Warfarin shows <10% depletion.

Step 2: Incubation Mixture Combine 1 μ M of the difluorinated test compound with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation Add NADPH (1 mM final concentration) to the mixture to initiate CYP450 enzymatic activity.

Step 4: Quenching & Extraction At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 μ L aliquots and immediately quench the reaction by dispensing into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

Step 5: LC-MS/MS Analysis Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) and CLint​ based on the logarithmic decay curve to confirm metabolic stability enhancements.

References

  • [1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties | ResearchGate. Available at: [Link]

  • [3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | PMC - NIH. Available at:[Link]

Sources

Exploratory

potential stereoisomers of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride

An In-Depth Technical Guide to the Potential Stereoisomers of 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride Abstract The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Stereoisomers of 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride

Abstract

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. 3,3-Difluoro-1-methylcyclopentanamine hydrochloride represents a scaffold of interest, combining a cyclic amine with a gem-difluoro motif. A critical aspect of its development lies in understanding its stereochemistry. This guide provides a comprehensive analysis of the potential stereoisomers of this compound, outlining strategies for their separation and detailed protocols for their characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to advancing chiral molecules from discovery to clinical application.

The Imperative of Stereochemical Control in Drug Development

In modern pharmacology, a molecule's three-dimensional structure is inextricably linked to its biological activity. Chiral drugs, which exist as non-superimposable mirror images (enantiomers), often exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects or toxicity.[3][4] Consequently, regulatory agencies increasingly favor the development of single-enantiomer drugs, a practice often referred to as a "chiral switch".[1][3] This necessitates robust analytical methodologies to separate and characterize stereoisomers, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The study of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride serves as a pertinent case study in the application of these principles.

Structural Analysis and Stereoisomerism

The molecular structure of 3,3-Difluoro-1-methylcyclopentanamine reveals a single stereocenter, which dictates the number of possible stereoisomers.

  • Identification of the Chiral Center: The chiral center is located at the C1 position of the cyclopentane ring. This carbon atom is bonded to four different substituents:

    • An amino group (-NH2, protonated in the hydrochloride salt)

    • A methyl group (-CH3)

    • A -CH2- group within the ring (C2)

    • A -CH2- group within the ring (C5)

  • Number of Stereoisomers: With one chiral center (n=1), the number of possible stereoisomers is 2^n, which equals 2. Therefore, 3,3-Difluoro-1-methylcyclopentanamine exists as a pair of enantiomers. The gem-difluoro group at the C3 position does not introduce a chiral center as both substituents on that carbon are identical (fluorine atoms).

These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R)-3,3-Difluoro-1-methylcyclopentanamine and (S)-3,3-Difluoro-1-methylcyclopentanamine.

stereoisomers Figure 1: Enantiomers of 3,3-Difluoro-1-methylcyclopentanamine cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_img S_img R_img->S_img Mirror Plane

Caption: The (R) and (S) enantiomers of 3,3-Difluoro-1-methylcyclopentanamine.

The Role of the Gem-Difluoro Group

The presence of the gem-difluoro group at the C3 position is a deliberate design choice in medicinal chemistry. Fluorine's high electronegativity can profoundly influence a molecule's properties:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule less susceptible to oxidative metabolism at that position, potentially increasing its in-vivo half-life.[5]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the nearby amine group.[6] This change in basicity can alter the molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding interactions with its biological target.

  • Conformational Rigidity: The gem-difluoro group can influence the puckering of the cyclopentane ring, leading to a more defined conformation that may enhance binding affinity to a target protein.

Experimental Strategy: From Racemate to Characterized Enantiomers

A typical workflow for resolving and characterizing the enantiomers of a novel compound like 3,3-Difluoro-1-methylcyclopentanamine hydrochloride involves two primary stages: stereoselective separation followed by comprehensive analytical characterization.

workflow cluster_analysis Analytical Techniques start Racemic 3,3-Difluoro-1-methyl- cyclopentanamine HCl hplc Chiral HPLC Separation start->hplc peak1 Eluted Peak 1 (e.g., (R)-enantiomer) hplc->peak1 peak2 Eluted Peak 2 (e.g., (S)-enantiomer) hplc->peak2 analysis Stereochemical Characterization peak1->analysis peak2->analysis nmr NMR Spectroscopy (with Chiral Agent) analysis->nmr Confirm Structure & Purity cd Circular Dichroism analysis->cd Confirm Chirality xray X-ray Crystallography (Absolute Configuration) analysis->xray Determine Absolute Stereochemistry end Isolated & Characterized Enantiomers

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride in Agrochemical Synthesis

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals The incorporation of fluorine into the molecular architecture of active ingredients has become a cornerstone of modern agrochemical design.[1][2][3] Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The incorporation of fluorine into the molecular architecture of active ingredients has become a cornerstone of modern agrochemical design.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly enhance the biological efficacy and metabolic stability of pesticides.[4][5] It is estimated that approximately 25% of licensed herbicides contain one or more fluorine atoms.[5] The gem-difluoro (CF2) group, in particular, is a valuable bioisostere for carbonyl groups or ether linkages, capable of modulating a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.[6]

3,3-Difluoro-1-methylcyclopentanamine hydrochloride is an emerging fluorinated building block poised for application in the next generation of agrochemicals.[6] While no commercial agrochemicals are yet reported to contain this specific moiety, its structural features offer compelling potential for the synthesis of novel fungicides, herbicides, and insecticides. This guide provides a comprehensive overview of the potential applications of this building block and detailed protocols for its use in the synthesis of a model agrochemical, a succinate dehydrogenase inhibitor (SDHI) fungicide.

Potential Advantages of the 3,3-Difluoro-1-methylcyclopentyl Moiety in Agrochemicals

The introduction of the 3,3-difluoro-1-methylcyclopentyl group into an agrochemical scaffold is projected to confer several key advantages:

  • Enhanced Metabolic Stability: The formidable strength of the C-F bond renders the C3 position of the cyclopentyl ring highly resistant to oxidative metabolism. This can lead to increased bioavailability and a longer half-life of the active ingredient in the target organism and the environment.[6]

  • Modulation of Physicochemical Properties:

    • Lipophilicity (LogP): The gem-difluoro group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its uptake and translocation within plants and insects.[6]

    • Acidity/Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms is expected to lower the pKa of the amine, thereby influencing its binding affinity to the target protein and its solubility in various pH environments.[6]

  • Conformational Control: The presence of the CF2 group can introduce conformational constraints on the cyclopentyl ring. This may lock the molecule into a more bioactive conformation, leading to a more optimal interaction with its biological target.[6]

These attributes make 3,3-Difluoro-1-methylcyclopentanamine hydrochloride a promising scaffold for the synthesis of novel agrochemicals, particularly in classes where amide, urea, or sulfonamide linkages are crucial for biological activity.[6]

Synthetic Protocols

The synthesis of agrochemicals utilizing 3,3-Difluoro-1-methylcyclopentanamine hydrochloride commences with the preparation of the amine itself, typically from its corresponding ketone precursor. The resulting amine can then be derivatized to form a variety of toxophores.

Protocol 1: Synthesis of the Precursor 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride

This two-step protocol outlines the synthesis of the title compound from a suitable cyclopentanone precursor.

Part A: Synthesis of 3,3-Difluoro-1-methylcyclopentan-1-ol

This step involves the Grignard reaction of 3,3-difluorocyclopentanone with methylmagnesium bromide to introduce the methyl group at the C1 position.

Materials:

  • 3,3-Difluorocyclopentanone

  • Methylmagnesium bromide (3 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,3-difluorocyclopentanone (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-difluoro-1-methylcyclopentan-1-ol, which can be used in the next step without further purification.

Part B: Reductive Amination to 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride

This step involves the conversion of the tertiary alcohol to the corresponding amine via a Ritter-type reaction followed by hydrolysis, or through direct amination methods. A plausible route involves the formation of an intermediate carbocation followed by trapping with a nitrogen source.

Materials:

  • 3,3-Difluoro-1-methylcyclopentan-1-ol (from Part A)

  • Sodium azide

  • Concentrated sulfuric acid

  • Diethyl ether

  • Sodium hydroxide solution (2 M)

  • Hydrochloric acid (4 M in dioxane)

  • Standard laboratory glassware

Procedure:

  • To a solution of 3,3-difluoro-1-methylcyclopentan-1-ol (1.0 eq) in a suitable solvent such as chloroform, add sodium azide (1.5 eq).

  • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with 2 M sodium hydroxide solution until pH > 10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • To the ethereal solution, add 4 M HCl in dioxane dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 3,3-Difluoro-1-methylcyclopentanamine hydrochloride.

Workflow for the Synthesis of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride

G cluster_0 Part A: Grignard Reaction cluster_1 Part B: Reductive Amination A 3,3-Difluorocyclopentanone C Reaction in Anhydrous Diethyl Ether A->C B Methylmagnesium bromide B->C D 3,3-Difluoro-1-methylcyclopentan-1-ol C->D 1. 0°C to RT 2. Aqueous workup F Reaction and Hydrolysis D->F E Sodium Azide, H₂SO₄ E->F G 3,3-Difluoro-1-methylcyclopentanamine F->G 1. Basic workup 2. Extraction I 3,3-Difluoro-1-methylcyclopentanamine hydrochloride G->I H HCl in Dioxane H->I

Caption: Synthetic route to the target amine hydrochloride.

Protocol 2: Synthesis of a Model (3,3-Difluoro-1-methylcyclopentyl)arylcarboxamide Fungicide

This protocol details the coupling of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride with a carboxylic acid chloride, a common reaction for forming fungicides of the SDHI class.[6]

Materials:

  • 3,3-Difluoro-1-methylcyclopentanamine hydrochloride

  • 2-(Trifluoromethyl)benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Suspend 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the target amide.

Workflow for the Synthesis of a Model SDHI Fungicide

G A 3,3-Difluoro-1-methylcyclopentanamine hydrochloride C Free Amine Generation A->C B Triethylamine (TEA) in DCM B->C Stir at RT E Amide Coupling Reaction C->E D 2-(Trifluoromethyl)benzoyl chloride in DCM D->E 0°C to RT F Aqueous Workup (HCl, NaHCO₃, Brine) E->F G Purification (Chromatography/Recrystallization) F->G H Target (3,3-Difluoro-1-methylcyclopentyl)arylcarboxamide G->H

Caption: General workflow for amide coupling.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Table 1: Expected Physicochemical and Spectroscopic Data for a Model SDHI Fungicide

ParameterExpected Value/Data
Molecular Formula C₁₄H₁₄F₅NO
Molecular Weight 323.26 g/mol
Appearance White to off-white solid
¹H NMR Peaks corresponding to aromatic protons, cyclopentyl protons, and the methyl group.
¹⁹F NMR Resonances for the CF₂ and CF₃ groups.
¹³C NMR Signals for all unique carbon atoms, including the characteristic triplet for the CF₂ carbon.
Mass Spectrometry [M+H]⁺ peak at m/z 324.10
LogP (calculated) 3.5 - 4.5 (Note: LogP values are estimates and can vary based on the specific substituents on the benzamide ring).[6]

Conclusion and Future Outlook

3,3-Difluoro-1-methylcyclopentanamine hydrochloride represents a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols outlined in this guide provide a practical framework for researchers to explore the potential of this compound in the discovery of new fungicides, herbicides, and insecticides. The strategic introduction of the 3,3-difluoro-1-methylcyclopentyl moiety offers a promising avenue to enhance the metabolic stability and biological activity of future crop protection agents. Further research into the synthesis of a wider range of derivatives and comprehensive biological screening will undoubtedly unlock the full potential of this fluorinated scaffold.

References

  • Gao, Y., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2969-2979. Available at: [Link]

  • Alfa Chemistry (2024). Fluorinated Building Blocks: A Comprehensive Overview. YouTube. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Fluorinated Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • PubChem (n.d.). 3,3-Difluoro-1-methylcyclopentan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS (n.d.). 3,3-difluoro-1-methylcyclopentanamine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][4]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. Available at: [Link]

  • Groome, J. A., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(19), 5549-5563. Available at: [Link]

  • Walter, M. W. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Tennessee Academy of Science, 85(3-4), 65-70. Available at: [Link]

Sources

Application

Application Note: 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride as a Strategic Building Block in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The development of highly selective, orally bioavai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors requires meticulous tuning of physicochemical properties. 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS: 2155856-54-3) has emerged as a privileged aliphatic building block in modern drug discovery[1][2]. By incorporating both geminal difluorination and a sterically demanding 1-methyl group, this cycloalkylamine solves critical challenges related to metabolic liability, membrane permeability, and target affinity. This application note details the mechanistic rationale for its use, its role in targeting complex kinases, and validated protocols for its integration and biological evaluation.

Mechanistic Rationale: The "Magic of Fluorine" and Steric Locking

In kinase inhibitor design, cycloalkylamines are frequently utilized to occupy the lipophilic pockets adjacent to the ATP-binding hinge region. However, unfunctionalized cyclopentyl rings are highly susceptible to cytochrome P450 (CYP)-mediated oxidation. The substitution of a standard cyclopentylamine with 3,3-difluoro-1-methylcyclopentanamine provides three distinct mechanistic advantages:

  • Metabolic Shielding: The C3 position of the cyclopentyl ring is a primary site for oxidative metabolism. Geminal difluorination effectively blocks this "soft spot," significantly extending the compound's microsomal half-life and improving in vivo exposure.

  • pKa Modulation for Permeability: The strongly electron-withdrawing nature of the difluoro moiety propagates through the carbon framework, lowering the pKa of the primary amine (typically shifting from ~10.5 to ~8.5). This increases the fraction of the un-ionized drug at physiological pH, drastically improving passive membrane permeability and oral absorption without eliminating the ability to form critical salt bridges.

  • Conformational Restriction: The 1-methyl group acts as a steric "lock." When attached to a kinase hinge-binding scaffold, the methyl group restricts the rotational degrees of freedom of the amine linker. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding to the kinase ATP pocket and driving higher affinity.

Pharmacophore Hinge Hinge Binding Motif (Hydrogen Bonds) Linker Rigid Linker (Orientation) Hinge->Linker Tail 3,3-Difluoro-1-methylcyclopentyl (Lipophilic Pocket) Linker->Tail Feature1 Metabolic Stability (Blocks CYP450) Tail->Feature1 Feature2 pKa Modulation (Improves Permeability) Tail->Feature2 Feature3 Conformational Lock (1-Methyl Sterics) Tail->Feature3

Caption: Pharmacophore model illustrating the mechanistic contributions of the fluorinated cycloalkylamine.

Strategic Applications in Kinase Targeting

The unique structural profile of 3,3-difluoro-1-methylcyclopentanamine has been successfully leveraged across multiple kinase families:

  • DYRK and CLK Inhibitors: Dual-specificity tyrosine-regulated kinases (DYRKs) and CDC-like kinases (CLKs) possess ATP-binding sites with specific steric tolerances. Studies have demonstrated that incorporating functionalized cyclopentyl building blocks yields the most potent inhibitors, often achieving nanomolar IC50 values by perfectly complementing the lipophilic sub-pocket[3].

  • CDK Inhibitors: Fluorinated cyclopentylamines are critical intermediates in the synthesis of pyrimidopyridine-based cyclin-dependent kinase (CDK2/4/6) inhibitors, which are pivotal in arresting abnormal cell cycles in oncology[4].

  • ROS1 Inhibitors and Degraders: In the development of next-generation tyrosine kinase inhibitors (TKIs) and PROTAC degraders targeting ROS1 fusion proteins, cycloalkylamines are utilized as solvent-exposed motifs to overcome secondary resistance mutations[5].

Quantitative Data: Physicochemical Impact

The table below summarizes the theoretical and observed physicochemical shifts when transitioning from a standard cyclopentanamine to the 3,3-difluoro-1-methyl derivative.

PropertyCyclopentanamine3,3-Difluoro-1-methylcyclopentanaminePharmacological Impact
Basic pKa (est.) ~10.5~8.2 - 8.8Enhanced passive permeability; optimized target binding kinetics.
Metabolic Stability Low (CYP oxidation at C3)High (C3 blocked by fluorine)Increased half-life ( t1/2​ ) and improved oral bioavailability.
Conformational Entropy High (flexible)Low (restricted by 1-methyl)Lower entropic penalty upon binding; higher target affinity.
Lipophilicity (clogP) BaselineIncreasedSuperior penetration into hydrophobic kinase sub-pockets.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Coupling

Objective: Covalently attach 3,3-difluoro-1-methylcyclopentanamine to a heteroaryl chloride (e.g., a pyrimidine-based kinase core).

Causality & Design: The hydrochloride salt of the amine must be neutralized in situ. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. Due to the severe steric hindrance introduced by the 1-methyl group on the cyclopentyl ring, standard room-temperature SNAr conditions will fail. A polar aprotic solvent (DMF or NMP) and elevated temperatures are required to stabilize the Meisenheimer complex transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride core (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Free-Basing: Add 3,3-difluoro-1-methylcyclopentanamine hydrochloride (1.2 eq)[1], followed by DIPEA (3.0 eq). The excess DIPEA ensures complete neutralization of the starting salt and the HCl generated during the reaction.

  • Reaction Execution: Seal the vial and heat the mixture to 95–110 °C using an oil bath or microwave synthesizer. Stir continuously for 12–18 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The product mass should correspond to [M−Cl+Amine]+ . Note that the fluorinated product will elute later (higher retention time) than the unfluorinated analogs due to increased lipophilicity.

  • Workup: Cool the reaction to room temperature. Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure kinase inhibitor intermediate.

Protocol B: In Vitro Kinase Validation via Differential Scanning Fluorimetry (DSF)

Objective: Validate the binding affinity of the synthesized inhibitor to the target kinase (e.g., DYRK1A or CDK2).

Causality & Design: DSF (Thermal Shift Assay) measures the thermal stability of a target protein. SYPRO Orange dye is highly fluorescent in non-polar environments. As the kinase denatures with increasing temperature, its hydrophobic core is exposed, binding the dye and increasing fluorescence. A successful inhibitor will bind the ATP pocket, thermodynamically stabilizing the folded state of the kinase and shifting the melting temperature ( Tm​ ) to a higher value ( ΔTm​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer consisting of 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP. Dilute the recombinant kinase to a final concentration of 2 µM.

  • Dye Addition: Add SYPRO Orange dye to the protein solution at a final concentration of 5X (diluted from a 5000X DMSO stock).

  • Compound Plating: In a 96-well or 384-well qPCR plate, dispense 1 µL of the synthesized inhibitor (10 µM final concentration in 1% DMSO). Include a DMSO-only well as a negative control and a known high-affinity inhibitor (e.g., Staurosporine) as a positive control.

  • Incubation: Add 19 µL of the protein-dye mixture to each well. Seal the plate with an optical adhesive film, centrifuge at 1000 x g for 1 minute to remove bubbles, and incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Thermal Melt: Place the plate in a Real-Time PCR machine. Run a melt curve protocol: ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second, continuously monitoring fluorescence (Excitation: ~490 nm, Emission: ~530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A positive ΔTm​ > 2 °C relative to the DMSO control indicates significant target engagement.

SynthesisWorkflow A Kinase Core Scaffold (e.g., Pyrimidine) C SNAr / Buchwald-Hartwig Coupling A->C B 3,3-Difluoro-1-methyl- cyclopentanamine HCl B->C D Lead Kinase Inhibitor C->D E In Vitro Profiling (DSF / FRET) D->E

Caption: Workflow for the synthesis and validation of kinase inhibitors using the fluorinated building block.

Sources

Method

Application Note: Synthetic Strategies and Derivatization Protocols for 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride

Executive Summary & Chemical Rationale In modern medicinal and agrochemical chemistry, the incorporation of fluorinated cycloalkylamines is a privileged strategy for optimizing pharmacokinetic profiles. Specifically, 3,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal and agrochemical chemistry, the incorporation of fluorinated cycloalkylamines is a privileged strategy for optimizing pharmacokinetic profiles. Specifically, 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS: 2155856-54-3) serves as an advanced building block that combines two powerful structural motifs:

  • The gem-Difluoro Group : Acts as an electron-withdrawing bioisostere that lowers the basicity (pKa) of the resulting amine derivatives, thereby increasing membrane permeability and metabolic stability against oxidative degradation [1].

  • The α -Tertiary Amine Center (1-Methyl) : The methyl group at the C1 position restricts conformational flexibility, locking the cyclopentyl ring into a defined vector. Furthermore, it introduces severe steric hindrance that completely blocks monoamine oxidase (MAO)-mediated metabolism at the α -carbon.

While standard unbranched fluorinated cyclopentanamines can be synthesized via simple reductive amination [2], the presence of the 1-methyl group requires a highly controlled carbon-carbon bond-forming event at the imine carbon. This guide provides field-proven, self-validating protocols for synthesizing this core building block and converting it into high-value derivatives (amides, ureas, and sulfonamides).

Retrosynthetic Analysis & Mechanistic Strategy

To construct the α -tertiary amine architecture, standard reductive amination is chemically impossible. Instead, the optimal synthetic route utilizes Ellman’s Auxiliary Chemistry .

By condensing commercially available[3] with chiral tert-butanesulfinamide in the presence of Titanium(IV) ethoxide, a stable sulfinyl imine is formed. Titanium(IV) ethoxide is critical here; it acts as both a Lewis acid to activate the electronically deactivated fluorinated ketone and a water scavenger to drive the equilibrium forward. Subsequent addition of methylmagnesium bromide (MeMgBr) occurs with high diastereoselectivity, dictated by the bulky tert-butyl group. Finally, acidic deprotection yields the pure hydrochloride salt [4].

Synthetic Workflow Diagram

Workflow A 3,3-Difluorocyclopentanone (Starting Material) B tert-Butanesulfinyl Imine (Intermediate) A->B Ti(OEt)4 (R)-t-BuSONH2 C Sulfinamide (Chiral Intermediate) B->C MeMgBr THF, -78°C D 3,3-Difluoro-1-methyl- cyclopentanamine HCl (Core Building Block) C->D HCl / Dioxane MeOH E Amide Derivatives D->E R-COOH, HATU DIPEA F Urea Derivatives D->F R-NCO, DIPEA DCM G Sulfonamide Derivatives D->G R-SO2Cl Pyridine, DMAP

Caption: Synthetic workflow from 3,3-difluorocyclopentanone to key derivative classes.

Derivatization Constraints: Overcoming Steric Hindrance

Derivatizing 3,3-difluoro-1-methylcyclopentanamine presents a unique challenge. The α -tertiary center creates a massive steric shield around the nucleophilic nitrogen. Standard peptide coupling reagents (like EDC/HOBt) or mild electrophiles often fail or result in <20% yield due to the inability of the amine to attack the activated ester.

The Solution: For amidation, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. HATU generates a highly reactive HOAt-active ester. The adjacent nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the rate-limiting formation of the tetrahedral intermediate.

Coupling A Carboxylic Acid (R-COOH) B HATU / DIPEA Activation A->B C HOAt Active Ester (Highly Reactive) B->C E Tetrahedral Intermediate (Rate-Limiting Step) C->E D Sterically Hindered Amine (alpha-tertiary center) D->E Nucleophilic Attack F Target Amide Derivative E->F Elimination of HOAt

Caption: Mechanistic pathway of HATU-mediated amidation for sterically hindered amines.

Quantitative Data: Derivative Profiling

The following table summarizes the expected physicochemical shifts and empirical reaction parameters when converting the core building block into various derivative classes.

Derivative ClassPreferred ReagentsTypical Yield (%)Reaction Time (h)Steric Impact on RateEst. Δ LogP (vs non-fluorinated)
Amides HATU, DIPEA, DMF75 - 85%12 - 18High (Requires RT to 40°C)+0.4 to +0.6
Ureas Isocyanate, DIPEA, DCM80 - 95%2 - 4Moderate+0.2 to +0.5
Sulfonamides Sulfonyl Chloride, Pyridine60 - 70%24 - 48Very High (Requires heat)+0.5 to +0.8

Step-by-Step Experimental Protocols

Protocol A: High-Efficiency Amidation (Synthesis of Amide Derivatives)

Causality Note: DMF is chosen as the solvent to fully solubilize the HATU and the hydrochloride salt. DIPEA is used in excess (3.0 eq) to both free-base the amine salt and neutralize the acidic byproducts of the coupling.

  • Activation: In an oven-dried 25 mL round-bottom flask, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Stir at room temperature for 15 minutes. Self-Validation: The solution will turn pale yellow, indicating the formation of the HOAt active ester.

  • Amine Addition: Add 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (1.1 eq, 1.1 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. In-Process Control (IPC): Analyze via LC-MS. If the mass of the HOAt ester persists without product formation, heat the reaction to 40°C for an additional 6 hours (steric stall).

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash the organic layer with 10% aqueous LiCl solution (3 × 10 mL). Causality Note: LiCl increases the ionic strength of the aqueous phase, efficiently pulling the highly water-soluble DMF out of the organic layer.

  • Isolation: Wash with saturated NaHCO 3​ (10 mL) and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Urea Formation via Isocyanates

Causality Note: Isocyanates are highly reactive electrophiles. The reaction is initiated at 0°C to prevent the exothermic formation of symmetric urea byproducts caused by trace moisture.

  • Preparation: Suspend 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Free-Basing: Add DIPEA (2.5 eq, 2.5 mmol) and stir for 10 minutes until a clear solution is obtained. Cool the flask to 0°C using an ice bath.

  • Electrophile Addition: Dissolve the desired isocyanate (1.05 eq, 1.05 mmol) in DCM (2 mL) and add it dropwise to the reaction mixture over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Self-Validation: A white precipitate (the urea product) may begin to form depending on the lipophilicity of the R-group.

  • Workup: Quench the reaction with 1M HCl (5 mL) to remove unreacted amine and DIPEA. Separate the organic layer, wash with brine (10 mL), dry over MgSO 4​ , and concentrate.

  • Trituration: If the product is a solid, triturate with cold diethyl ether to remove trace impurities, yielding the analytically pure urea derivative.

References

  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI. Available at:[Link]

  • Synthesis of polyfluorinated cyclopentanones. ResearchGate. Available at:[Link]

Application

Application Notes &amp; Protocols: The Role of Gem-Difluoro Groups in Modulating pKa and Lipophilicity

Introduction: The Strategic Importance of the Gem-Difluoro Group in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Gem-Difluoro Group in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2][3] Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group has emerged as a particularly valuable tool for fine-tuning the physicochemical properties of bioactive molecules.[4] This functional group, where two fluorine atoms are attached to the same carbon, serves as a unique bioisostere for carbonyl groups, ethers, and other functionalities, profoundly influencing a molecule's acidity (pKa), lipophilicity, metabolic stability, and conformation.[5][6] Understanding and predictably modulating these properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target activity and selectivity.

This technical guide provides an in-depth exploration of the role of gem-difluoro groups in modulating pKa and lipophilicity. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the precise measurement of these key physicochemical parameters.

Part 1: The Mechanistic Underpinnings of the Gem-Difluoro Effect

The profound influence of the gem-difluoro group stems from the intrinsic properties of the fluorine atom – its high electronegativity and relatively small size. These characteristics give rise to powerful electronic and conformational effects that propagate through a molecule.

Modulation of pKa: The Inductive Effect in Action

The introduction of a gem-difluoro group in proximity to an ionizable center, such as a carboxylic acid or an amine, leads to a predictable and significant shift in its pKa. This is primarily due to the strong electron-withdrawing inductive effect (-I effect) of the two fluorine atoms.[7][8][9]

  • For Acids: The CF2 group effectively pulls electron density away from the acidic proton, stabilizing the conjugate base upon deprotonation. This increased stability of the anion facilitates the release of the proton, resulting in a lower pKa and a stronger acid .[7][10] Studies on functionalized cycloalkanes have shown that the influence of the CF2 moiety on acidity is significant and consistent across both acyclic and cyclic systems.[8][9] For instance, the pKa of carboxylic acids can decrease by 1.0 to 1.3 units upon gem-difluorination.[10][11]

  • For Bases: Conversely, for a basic functional group like an amine, the inductive withdrawal of electron density by the CF2 group reduces the availability of the lone pair of electrons on the nitrogen atom for protonation. This makes the amine a weaker base , resulting in a lower pKa of its conjugate acid.[7] The pKa of protonated amines can decrease by 2.0 to 2.3 units.[10][11]

This predictable modulation of pKa is a powerful tool for medicinal chemists. By fine-tuning the ionization state of a drug at physiological pH (typically around 7.4), one can optimize its solubility, membrane permeability, and interaction with its biological target.[7]

Caption: Inductive effect of the gem-difluoro group on pKa.

Modulation of Lipophilicity: A Complex Interplay of Factors

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ADME properties. The effect of gem-difluorination on lipophilicity is more nuanced than its effect on pKa and depends on the molecular context, including the position of the CF2 group and the overall molecular architecture.[8][9][10]

While the introduction of a single fluorine atom often increases lipophilicity, the effect of a gem-difluoro group can be counterintuitive.[7] In many cases, particularly in aliphatic systems, the gem-difluoromethylene group can lead to a decrease in lipophilicity compared to its non-fluorinated or even monofluorinated counterparts.[12] This is attributed to the increased polarity and reduced polarizability of the C-F bonds, which can lead to more favorable interactions with the aqueous phase.

However, the overall impact on logP is a balance between the increased polarity of the C-F bonds and the increase in molecular volume.[12] The position of the gem-difluoro group relative to other functional groups is also crucial. For example, studies have shown that the change in lipophilicity can vary significantly depending on whether the CF2 group is in the β, γ, or δ position relative to a functional group.[10]

It's important to note that conformational effects can also play a significant role. The gem-difluoro group can influence the preferred conformation of a molecule, which in turn can affect its overall polarity and lipophilicity.[13][5][14]

Part 2: Experimental Protocols for Accurate Physicochemical Profiling

To harness the full potential of gem-difluoro groups in drug design, accurate and reliable measurement of pKa and lipophilicity is essential. The following protocols represent robust and widely accepted methods in the field.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for determining pKa values.[15][16] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Principle: The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal. This corresponds to the midpoint of the buffer region in the titration curve, which is identified as the inflection point when plotting pH versus the volume of titrant added.[15][17][18]

Materials and Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • High-purity water (Milli-Q or equivalent)

  • Co-solvent (e.g., methanol, ethanol) for sparingly soluble compounds

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in high-purity water to a final concentration of approximately 1-10 mM. For compounds with low aqueous solubility, a co-solvent may be used, and the aqueous pKa can be determined by extrapolation.[16][19]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[17]

  • Instrument Calibration:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[17]

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel and immerse the pH electrode and temperature probe.

    • Gently stir the solution throughout the experiment.

    • For an acidic compound, titrate with standardized NaOH. For a basic compound, titrate with standardized HCl.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point to obtain a complete titration curve.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate the titration curve.

    • Determine the equivalence point(s) by identifying the inflection point(s) in the curve. This can be done by calculating the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.[17]

    • Utilize specialized software for more accurate pKa determination, which can perform non-linear regression analysis of the titration data.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Lipophilicity (logP/logD) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput and reliable method for estimating lipophilicity.[20][21][22] It measures the retention time of a compound on a non-polar stationary phase, which correlates with its lipophilicity.

Principle: In RP-HPLC, a non-polar stationary phase (e.g., C18) and a polar mobile phase are used. Lipophilic compounds have a higher affinity for the stationary phase and thus exhibit longer retention times. A linear relationship can be established between the logarithm of the retention factor (log k) and the known logP values of a set of standard compounds. This calibration curve is then used to determine the logP of the test compound.[20][23]

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • A set of standard compounds with known logP values spanning the expected range of the test compounds.

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Buffer (e.g., phosphate or acetate) to control the pH of the mobile phase for logD determination.

Step-by-Step Methodology:

  • Preparation of Mobile Phase and Standards:

    • Prepare a series of mobile phases with varying compositions of organic modifier (e.g., acetonitrile or methanol) and aqueous buffer. The mobile phase should be filtered and degassed.

    • Prepare stock solutions of the standard compounds and the test compound in a suitable solvent.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Equilibrate the column with the initial mobile phase composition.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to an appropriate value for the compounds being analyzed.

  • Isocratic Elution and Data Collection:

    • For each mobile phase composition, inject the standard compounds and the test compound.

    • Record the retention time (tR) for each compound and the dead time (t0), which is the retention time of an unretained compound (e.g., uracil).

  • Calculation of Retention Factor (k):

    • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0.

  • Determination of log kw:

    • For each compound, plot log k versus the percentage of organic modifier in the mobile phase.

    • Extrapolate the linear regression to 100% aqueous mobile phase (0% organic modifier) to determine the y-intercept, which is log kw.[20]

  • Calibration and logP Determination:

    • Plot the log kw values of the standard compounds against their known logP values.

    • Perform a linear regression to generate a calibration curve.

    • Use the log kw value of the test compound and the equation of the calibration curve to calculate its logP.

For logD determination: The same procedure is followed, but the aqueous component of the mobile phase is a buffer at a specific physiological pH (e.g., 7.4). This provides a measure of lipophilicity at a relevant pH where the compound may be ionized.

Part 3: Data Interpretation and Case Studies

The strategic application of gem-difluorination can be illustrated through numerous examples in the literature. A systematic study of functionalized gem-difluorinated cycloalkanes provides a clear demonstration of these principles.

Table 1: Effect of Gem-Difluorination on pKa and Lipophilicity (logP)

Compound PairFunctional GroupPosition of CF2ΔpKa (Fluorinated - Non-fluorinated)ΔlogP (Fluorinated - Non-fluorinated)Reference
1Carboxylic Acidβ-1.2-0.3[8][9][10]
2Carboxylic Acidγ-0.5-0.2[8][9][10]
3Amine (pKa of conj. acid)β-2.1-0.4[8][9][10]
4Amine (pKa of conj. acid)γ-0.8-0.3[8][9][10]

Data is illustrative and based on trends reported in the cited literature.

Analysis of Case Studies:

The data in Table 1 clearly shows that the introduction of a gem-difluoro group consistently lowers the pKa of both acidic and basic functional groups. The magnitude of this effect is dependent on the proximity of the CF2 group to the ionizable center, with a more pronounced effect observed when the group is in the β-position compared to the γ-position. This is a direct consequence of the distance-dependent nature of the inductive effect.

Furthermore, the data illustrates the often-observed trend of decreased lipophilicity upon gem-difluorination in these aliphatic systems. This reduction in logP can be advantageous in drug design, as it can help to mitigate issues associated with high lipophilicity, such as poor solubility, non-specific binding, and increased metabolic clearance.

Conclusion

The gem-difluoro group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to predictably modulate pKa through strong inductive effects allows for the fine-tuning of a molecule's ionization state, which is crucial for optimizing its pharmacokinetic and pharmacodynamic properties. While its impact on lipophilicity is more complex and context-dependent, gem-difluorination often provides a means to reduce lipophilicity, thereby improving the overall drug-like properties of a candidate molecule.

The protocols detailed in this guide provide a robust framework for the accurate experimental determination of these critical physicochemical parameters. By integrating a thorough understanding of the mechanistic principles with rigorous experimental validation, researchers can effectively leverage the unique properties of the gem-difluoro group to design safer and more efficacious therapeutics.

References

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones.
  • PMC. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • Royal Society of Chemistry. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Enamine. (n.d.). gem-Difluorinated Amines for Drug Design.
  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • ResearchGate. (2024, November 1). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry....
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks for Medicinal Chemistry.
  • RSC Publishing. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications.
  • SciSpace. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes.
  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • Diva Portal. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • PMC. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.
  • ACS Publications. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry.
  • The Journal of Medical Investigation. (n.d.). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Diva-Portal.org. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • CHIMIA. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups.
  • European Journal of Chemistry. (n.d.). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa.
  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
  • ResearchGate. (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines....
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ResearchGate. (n.d.). Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B)..
  • PMC. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.

Sources

Method

Application Note &amp; Protocols: Strategic Incorporation of 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride into Peptide Scaffolds

Introduction: The Rationale for Fluorination in Modern Peptidomimetics The strategic introduction of non-natural amino acids is a cornerstone of modern drug discovery, transforming native peptides from transient biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fluorination in Modern Peptidomimetics

The strategic introduction of non-natural amino acids is a cornerstone of modern drug discovery, transforming native peptides from transient biological messengers into robust therapeutic candidates.[1][2] Among the most powerful modifications is the incorporation of fluorinated amino acids (FAAs).[3][4] The unique physicochemical properties of fluorine—its small size, high electronegativity, and low polarizability—can profoundly influence the biological and pharmacological profile of a peptide.[4][5]

Specifically, the incorporation of building blocks like 3,3-Difluoro-1-methylcyclopentanamine offers several strategic advantages:

  • Conformational Constraint: The gem-difluoro group on the cyclopentyl ring restricts the rotational freedom of the scaffold, locking the peptide backbone into a more defined conformation. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[3][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to enzymatic degradation, particularly oxidation by Cytochrome P450 enzymes. This can significantly increase the in vivo half-life of the peptide therapeutic.[5]

  • Modulation of Physicochemical Properties: Fluorination can increase lipophilicity, potentially improving cell membrane permeability.[5] Furthermore, the electron-withdrawing nature of the fluorine atoms can lower the pKa of the nearby amine, altering its charge state at physiological pH and influencing interactions with target receptors.[6]

This guide provides a comprehensive framework for the successful incorporation of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride, a sterically hindered secondary amine, into peptide scaffolds using both solid-phase and solution-phase methodologies.

Reagent Profile: 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride

A thorough understanding of the starting material is critical for developing a successful synthetic protocol.

PropertyValueSource/Comment
Chemical Name 3,3-difluoro-1-methylcyclopentanamine hydrochloride[7]
CAS Number 2155856-54-3[7]
Molecular Formula C₆H₁₁F₂N·HCl
Molecular Weight 175.62 g/mol
Appearance Typically a white to off-white solidGeneral chemical knowledge
Key Structural Features Secondary amine, gem-difluoro group, hydrochloride salt
Handling & Storage Store in a tightly sealed container in a dry, well-ventilated area. Material is hygroscopic.[8]
Safety Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[7][9]Wear appropriate personal protective equipment (PPE).

Critical Consideration: The amine is provided as a hydrochloride salt. This necessitates an in situ neutralization step during the coupling reaction to liberate the free, nucleophilic secondary amine. Direct addition of the salt will result in failed coupling.

Synthetic Strategy & Mechanistic Considerations

Incorporating 3,3-Difluoro-1-methylcyclopentanamine presents two primary challenges:

  • Low Nucleophilicity: As a secondary amine, it is inherently less nucleophilic than a primary amine. This is further compounded by the steric bulk of the methylcyclopentyl ring.

  • Amine Salt Form: The hydrochloride salt must be neutralized in situ by a non-nucleophilic base to allow the amine to participate in the coupling reaction.

To overcome these challenges, the use of a high-efficiency uronium/aminium-based coupling reagent is strongly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for such difficult couplings.[10][11][12]

The mechanism of HATU-mediated coupling proceeds through a highly efficient, multi-step process:

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation R_COOH R-COOH R_COO R-COO⁻ (Carboxylate) R_COOH->R_COO DIPEA DIPEA (Base) DIPEA->R_COOH Deprotonation HATU HATU Reagent R_COO->HATU Nucleophilic Attack OAt_Ester OAt-Active Ester HATU->OAt_Ester Forms TMU Tetramethylurea (Byproduct) HATU->TMU Releases Secondary_Amine R'R''NH (Free Amine) OAt_Ester->Secondary_Amine Aminolysis HOAt HOAt (Byproduct) OAt_Ester->HOAt Releases Peptide_Bond Peptide Product Secondary_Amine->Peptide_Bond

The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[11][13] The resulting carboxylate attacks the HATU reagent to form a highly reactive OAt-active ester intermediate, which readily undergoes aminolysis with the secondary amine to form the desired amide bond.[10][14] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the reaction, making HATU superior to reagents like HBTU for hindered couplings.[14][15]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes a standard Fmoc-based SPPS workflow on a resin-bound peptide with a free N-terminal carboxylic acid, ready for coupling.

Materials:

  • Resin-bound peptide-acid

  • 3,3-Difluoro-1-methylcyclopentanamine hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Activation Solution Preparation: In a separate vial, prepare the activation mixture. For a 0.1 mmol scale synthesis:

    • Dissolve 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (70.2 mg, 0.4 mmol, 4.0 eq) in DMF (2 mL).

    • Add HATU (152 mg, 0.4 mmol, 4.0 eq).

    • Vortex briefly to mix.

  • In Situ Neutralization and Coupling:

    • To the vial containing the activation mixture, add DIPEA (139 µL, 0.8 mmol, 8.0 eq). The excess base is crucial to both neutralize the hydrochloride salt and facilitate the coupling reaction.[16][17][18]

    • Immediately add the entire activation/neutralization solution to the vessel containing the drained, resin-bound peptide.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Reaction Monitoring (Crucial for Secondary Amines):

    • The standard Kaiser test will not work for secondary amines.[19] A Chloranil test must be performed to monitor for the presence of the unreacted secondary amine.[20][21]

    • To perform the test: Take a few resin beads, wash with DMF, and add 2 drops of 2% acetaldehyde in DMF, followed by 2 drops of 2% chloranil in DMF.[19][22] A dark blue or green color on the beads after 5 minutes indicates an incomplete reaction.[23][24] A pale yellow or colorless result indicates completion.[23]

  • Washing: Once the coupling is complete (negative Chloranil test), drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): If the Chloranil test remains positive after extended coupling, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF (e.g., Ac₂O/DIPEA/DMF 5:6:89 v/v/v) for 30 minutes to prevent the formation of deletion sequences.

SPPS_Workflow Start Start: Resin-bound Peptide-Acid Swell 1. Swell Resin in DMF Start->Swell Prepare 2. Prepare Activation Mix (Amine·HCl + HATU) Swell->Prepare Couple 3. Add DIPEA & Couple to Resin Prepare->Couple Monitor 4. Monitor with Chloranil Test Couple->Monitor Monitor->Couple Positive (Recouple) Wash 5. Wash Resin (DMF, DCM) Monitor->Wash Negative Cap 6. Cap Unreacted Amines (Optional) Monitor->Cap Positive after Recoupling End End: Peptide Elongated Wash->End Cap->Wash

Protocol 2: Solution-Phase Coupling

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Phe-OH) to 3,3-Difluoro-1-methylcyclopentanamine hydrochloride.

Materials:

  • N-Boc-L-Phenylalanine (Boc-Phe-OH)

  • 3,3-Difluoro-1-methylcyclopentanamine hydrochloride

  • HATU

  • DIPEA

  • Anhydrous DCM or DMF

  • Saturated NaHCO₃ solution, 1 M HCl solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Phe-OH (e.g., 265 mg, 1.0 mmol, 1.0 eq) and 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (193 mg, 1.1 mmol, 1.1 eq) in anhydrous DCM (10 mL).

  • Pre-activation: Add HATU (418 mg, 1.1 mmol, 1.1 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (348 µL, 2.0 mmol, 2.0 eq) dropwise. The base will neutralize the amine salt and drive the coupling.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.[25]

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).[25]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[25]

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

Characterization and Analysis

Successful incorporation must be rigorously verified.

TechniquePurposeExpected Outcome
LC-MS Confirm mass of the final peptideThe observed mass should match the calculated mass of the peptide containing the difluoro-methylcyclopentyl moiety.
Tandem MS (MS/MS) Sequence VerificationFragmentation analysis should confirm the position of the modification within the peptide sequence.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak in the chromatogram indicates a high-purity product.
Nuclear Magnetic Resonance (NMR) Structural Confirmation¹⁹F NMR will show a characteristic signal for the CF₂ group. ¹H NMR will show signals corresponding to the methyl and cyclopentyl protons, and their coupling will confirm the structure.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Chloranil Test) 1. Insufficient coupling time or temperature. 2. Steric hindrance is too high. 3. Incomplete neutralization of HCl salt.1. Extend reaction time to overnight; consider gentle heating (e.g., 40 °C). 2. Increase equivalents of coupling reagent and amine (up to 5 eq). 3. Ensure sufficient DIPEA (at least 2 eq relative to the amine salt) is used.
Guanidinylation of N-terminus A known side reaction where the free amine attacks HATU instead of the activated acid.[10][11][26]This is more common with primary amines. However, to minimize risk, pre-activate the carboxylic acid with HATU/DIPEA for 1-2 minutes before adding it to the amine component.
Low Yield in Solution Phase 1. Incomplete reaction. 2. Loss of product during aqueous workup.1. Confirm reaction completion with LC-MS before workup. 2. If the product has some water solubility, minimize the number of aqueous washes or perform a back-extraction of the aqueous layers.

Conclusion

The incorporation of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride into peptide scaffolds is a challenging but highly valuable synthetic operation. The steric hindrance and secondary nature of the amine necessitate the use of powerful coupling reagents like HATU and careful monitoring with specialized techniques such as the Chloranil test. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can successfully leverage this unique building block to create novel peptidomimetics with enhanced conformational stability and metabolic resistance, paving the way for the development of next-generation peptide therapeutics.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • PLOS. (n.d.). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics.
  • BenchChem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe.
  • BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Dilun Biotechnology. (2025, September 30). Commonly Used Colorimetric Reagents in SPPS peptide solutions.
  • YouTube. (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ACS Publications. (2014, October 31). Color Test for Selective Detection of Secondary Amines on Resin and in Solution.
  • PubMed. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design.
  • MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • PMC. (n.d.). Late‐Stage Amination of Peptides on the Solid Phase.
  • Taylor & Francis Online. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design.
  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Wikipedia. (n.d.). HATU.
  • Enamine. (n.d.). Advances in Fluorinated Amino Acids.
  • PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • PMC. (2018, June 25). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • PMC. (2010, October 28). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • BenchChem. (n.d.). Application Notes and Protocols: In Situ Neutralization for Boc-Based Peptide Synthesis.
  • PubMed. (n.d.). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences.
  • ECHA. (n.d.). 3,3-difluoro-1-methylcyclopentanamine hydrochloride — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 3,3-Difluoro-N-methylcyclobutanamine hydrochloride.
  • NextSDS. (n.d.). 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride.
  • RSC Advances. (2014, July 18). Solid-phase peptide synthesis.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Academia.edu. (n.d.). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis.

Sources

Application

protocols for reductive amination using 3,3-Difluoro-1-methylcyclopentanamine

Application Note: Advanced Protocols for Reductive Amination Using 3,3-Difluoro-1-methylcyclopentanamine Introduction & Mechanistic Rationale The incorporation of heavily substituted, fluorine-containing cyclic amines is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Reductive Amination Using 3,3-Difluoro-1-methylcyclopentanamine

Introduction & Mechanistic Rationale

The incorporation of heavily substituted, fluorine-containing cyclic amines is a highly effective strategy in modern drug design to improve metabolic stability, modulate basicity, and optimize lipophilicity. 3,3-Difluoro-1-methylcyclopentanamine (often commercially supplied as the hydrochloride salt, CAS 2155856-54-3)[1] is a prime example of such a bioisostere. However, utilizing this amine in reductive amination presents two distinct physicochemical challenges:

  • Severe Steric Hindrance (The Alpha-Tertiary Amine Effect): The presence of the 1-methyl group directly adjacent to the primary amine nitrogen creates significant steric bulk. During the initial nucleophilic attack on a carbonyl compound, the formation of the tetrahedral hemiaminal intermediate is thermodynamically and kinetically disfavored due to severe allylic strain (A-strain)[2].

  • Inductive Deactivation: The 3,3-difluoro substitution exerts a strong electron-withdrawing inductive effect across the cyclopentyl ring. This slightly reduces the pKa and the nucleophilicity of the amine compared to its non-fluorinated counterpart, further retarding the rate of imine formation.

Because imine/iminium formation is the rate-limiting step with this substrate, the choice of reducing agent and reaction conditions must be strictly tailored to the electrophile. If a highly active reducing agent is introduced before the imine is fully formed, the direct reduction of the starting carbonyl to an alcohol will outcompete the amination process[2].

To solve this, we rely on the kinetic principles of Sodium Triacetoxyborohydride (STAB) for aldehydes, and a forced thermodynamic Lewis-acid approach for ketones. DFT calculations demonstrate that STAB is highly selective because the activation barrier for hydride transfer to an iminium ion is >7 kcal/mol lower than to a neutral carbonyl[3].

Workflow & Strategy Selection

ReductiveAminationWorkflow Start Substrate: 3,3-Difluoro-1- methylcyclopentanamine Aldehyde Aldehyde Substrate (Low Steric Hindrance) Start->Aldehyde Ketone Ketone Substrate (High Steric Hindrance) Start->Ketone Protocol1 Protocol 1: Direct RA STAB + AcOH in DCE Aldehyde->Protocol1 Protocol2 Protocol 2: Stepwise RA Ti(OiPr)4 then NaBH4 Ketone->Protocol2 Imine1 Rapid Iminium Formation (Kinetic Control) Protocol1->Imine1 Imine2 Forced Imine Formation (Thermodynamic Control) Protocol2->Imine2 Product Target Secondary/Tertiary Amine Imine1->Product Imine2->Product

Decision tree for reductive amination based on substrate steric hindrance.

Experimental Protocols

Protocol 1: Direct Reductive Amination (For Aldehydes)

Aldehydes possess sufficient electrophilicity and lack the steric bulk of ketones, allowing for a direct, one-pot reductive amination using STAB. 1,2-Dichloroethane (DCE) is the preferred solvent as it maximizes the reaction rate and solubility of the intermediate species[4],[5].

Reagents & Materials:

  • 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (1.0 mmol)

  • Target Aldehyde (1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol) - Required to liberate the free amine.

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • Glacial Acetic Acid (AcOH) (1.0 mmol)

  • 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Amine Liberation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoro-1-methylcyclopentanamine hydrochloride (1.0 mmol) and DCE (5.0 mL). Add DIPEA (1.0 mmol) dropwise and stir for 10 minutes at room temperature to generate the free amine.

  • Imine Catalysis: Add the aldehyde (1.0 mmol) followed immediately by glacial acetic acid (1.0 mmol). The mild acid catalyzes the formation of the iminium ion without protonating the amine to the point of unreactivity[4]. Stir for 30 minutes.

  • Reduction: Add STAB (1.5 mmol) in a single portion[3]. The reaction is mildly exothermic; ensure the flask is adequately vented.

  • Monitoring & Workup: Stir the reaction at room temperature (20–25 °C) under a nitrogen atmosphere for 2–12 hours, monitoring by LC-MS or TLC.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Lewis Acid-Mediated Stepwise Amination (For Ketones)

Because the 1-methylcyclopentyl group severely restricts access to the nitrogen lone pair, ketones will fail to form imines under standard STAB/AcOH conditions, leading exclusively to ketone reduction[2]. Titanium(IV) isopropoxide (Ti(OiPr)4) is deployed as a dual-purpose reagent: it acts as a Lewis acid to highly activate the ketone, and as a stoichiometric water scavenger (forming insoluble TiO2) to thermodynamically drive the imine formation to completion before any reducing agent is added[2].

Reagents & Materials:

  • 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (1.0 mmol)

  • Target Ketone (1.0 mmol)

  • DIPEA (1.0 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 mmol)

  • Sodium borohydride (NaBH4) (1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Absolute Ethanol (EtOH) (2.0 mL)

Step-by-Step Methodology:

  • Imine Formation (Thermodynamic Driving): In a strictly anhydrous environment, combine the amine hydrochloride (1.0 mmol), DIPEA (1.0 mmol), and the ketone (1.0 mmol) in anhydrous THF (5.0 mL).

  • Titanium Addition: Add Ti(OiPr)4 (2.0 mmol) dropwise via syringe. Stir the sealed reaction mixture at 50 °C for 16–24 hours. The solution may become cloudy as TiO2 precipitates, indicating successful water sequestration.

  • Solvent Transition: Cool the reaction to 0 °C using an ice bath. Add absolute EtOH (2.0 mL) to the mixture.

  • Reduction: Carefully add NaBH4 (1.5 mmol) in small portions. Caution: Vigorous hydrogen gas evolution will occur.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for an additional 2–4 hours. Quench by adding water (2 mL) and stir vigorously for 20 minutes to fully precipitate the titanium salts as a white, granular solid. Filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate and purify via standard chromatography.

Quantitative Data & Troubleshooting Summary

ParameterProtocol 1: Direct (Aldehydes)Protocol 2: Stepwise (Ketones)
Reducing Agent STAB (NaBH(OAc)3)NaBH4 (Post-imine formation)
Catalyst / Additive Glacial Acetic Acid (1.0 eq)Ti(OiPr)4 (2.0 eq)
Solvent System DCETHF, then EtOH
Reaction Time 2 – 12 hours16 – 24 h (Imine) + 4 h (Reduction)
Expected Yield 75% – 95%40% – 70%
Primary Byproduct Trace Alcohol (Carbonyl reduction)Unreacted Ketone, Secondary Alcohol
Troubleshooting If dialkylation occurs, switch to stepwise Protocol 2[4].If imine formation stalls, increase temperature to 70 °C or use molecular sieves[2].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Source: acs.org. URL:[Link]

  • NextSDS. "3,3-difluoro-1-methylcyclopentanamine hydrochloride — Chemical Substance Information." Source: nextsds.com. URL:[Link]

Sources

Method

use in the synthesis of TRPC6 inhibitors for kidney disease research

Application Note & Protocols Targeting TRPC6 in Kidney Disease: Synthesis and Evaluation of Potent Inhibitors for Preclinical Research Abstract The transient receptor potential canonical 6 (TRPC6) channel, a non-selectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Targeting TRPC6 in Kidney Disease: Synthesis and Evaluation of Potent Inhibitors for Preclinical Research

Abstract The transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a critical mediator in the pathogenesis of various kidney diseases, particularly those characterized by podocyte injury and proteinuria, such as Focal Segmental Glomerulosclerosis (FSGS) and diabetic nephropathy.[1][2] Gain-of-function mutations and overexpression of TRPC6 lead to excessive calcium (Ca²⁺) influx in podocytes, disrupting their delicate cytoskeletal architecture, promoting apoptosis, and ultimately compromising the glomerular filtration barrier.[1][3][4] This application note provides a comprehensive guide for researchers on the synthesis and evaluation of TRPC6 inhibitors. It details a representative synthetic route for a potent inhibitor scaffold, followed by robust, step-by-step protocols for in vitro and in vivo characterization. These protocols are designed to enable the identification and validation of novel TRPC6-targeting compounds, facilitating the development of new therapeutic strategies for chronic kidney disease.

Introduction: The Rationale for TRPC6 Inhibition in Nephrology

Podocytes are highly specialized cells that form a crucial component of the kidney's filtration barrier. The integrity of their intricate foot processes and the slit diaphragm is paramount for preventing protein loss into the urine. The TRPC6 ion channel is a key component of the slit diaphragm, where it interacts with essential proteins like nephrin and podocin.[5][6] Under physiological conditions, TRPC6 activity is tightly regulated. However, in several inherited and acquired kidney diseases, its function becomes dysregulated.

Gain-of-function mutations in the TRPC6 gene are a known cause of autosomal dominant FSGS.[6][7][8] Beyond genetic causes, TRPC6 expression and activity are also upregulated in acquired proteinuric diseases, including diabetic nephropathy.[1][9] Pathological stimuli such as angiotensin II and reactive oxygen species (ROS) can activate TRPC6, leading to a sustained and damaging influx of Ca²⁺.[1][5] This Ca²⁺ overload triggers deleterious downstream signaling cascades, including the activation of calcineurin, which in turn activates the transcription factor NFAT (nuclear factor of activated T-cells).[7][10] This pathway promotes cytoskeletal rearrangement, podocyte effacement, and apoptosis, which are cellular hallmarks of FSGS and other proteinuric conditions.[3][11]

Therefore, the selective inhibition of TRPC6 channels represents a highly promising, podocyte-targeted therapeutic approach.[12] By blocking excessive Ca²⁺ entry, inhibitors can theoretically prevent or reverse podocyte injury, reduce proteinuria, and slow the progression of chronic kidney disease.[13] The recent clinical development of TRPC6 inhibitors, such as apecotrep (BI 764198), underscores the therapeutic potential of this strategy.[14][15]

The TRPC6 Signaling Pathway in Podocyte Injury

The overactivation of TRPC6 in podocytes initiates a cascade of events that culminates in cell damage and loss of filtration barrier integrity. The pathway is often triggered by G-protein coupled receptor (GPCR) activation (e.g., by angiotensin II) or mechanical stress, leading to the activation of phospholipase C (PLC).[1][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG is a direct activator of TRPC6, opening the channel and permitting Ca²⁺ influx.[16] The subsequent rise in intracellular Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates NFAT, enabling its translocation to the nucleus to drive the transcription of genes involved in fibrosis and apoptosis.

TRPC6_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., AT1R) PLC Phospholipase C (PLC) GPCR->PLC Activates DAG DAG PLC->DAG Produces TRPC6 TRPC6 Channel Ca_in Ca²⁺ Influx TRPC6->Ca_in Mediates Calcineurin Calcineurin NFAT_P NFAT (Phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Translocates Gene Gene Transcription (Pro-fibrotic, Pro-apoptotic) NFAT->Gene Promotes AngII Angiotensin II / Mechanical Stress AngII->GPCR Activates DAG->TRPC6 Activates Ca_in->Calcineurin Activates Inhibitor TRPC6 Inhibitor (e.g., Apecotrep) Inhibitor->TRPC6 Blocks

Figure 1: Simplified TRPC6 signaling cascade in podocyte pathophysiology.

Synthesis of a Representative TRPC6 Inhibitor

While the precise synthetic routes for clinical candidates like BI 764198 are proprietary, potent inhibitors can be developed based on known scaffolds. The benzothiazole amide scaffold has been reported to yield potent TRPC6 antagonists.[17] The following is a generalized, representative protocol for the synthesis of such a compound, intended for research and illustrative purposes.

Protocol 1: General Synthesis of a Benzothiazole Amide-Based TRPC6 Inhibitor

Objective: To synthesize a TRPC6 inhibitor (e.g., Compound X26 analog) via amide coupling.[17]

Materials and Reagents

Reagent/MaterialSupplierGrade
2-Aminobenzothiazole derivativeSigma-Aldrich≥98%
Substituted Benzoic AcidSigma-Aldrich≥98%
HATU (Coupling Agent)Combi-Blocks≥98%
DIPEA (Base)Sigma-Aldrich≥99%
Dichloromethane (DCM)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Saturated Sodium BicarbonateVWRACS Grade
BrineVWRACS Grade
Anhydrous Magnesium SulfateVWRACS Grade
Silica Gel for ChromatographySiliCycle60 Å, 40-63 µm
Ethyl Acetate & HexanesFisher ScientificHPLC Grade

Procedure:

  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM or DMF.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated acid intermediate and ensure efficient coupling.

  • Acid Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the flask. Stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous.

    • Rationale: HATU is an efficient peptide coupling agent that activates the carboxylic acid, forming a highly reactive intermediate. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Amide Coupling: Add the 2-aminobenzothiazole derivative (1.0 eq) to the reaction mixture. Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Rationale: The aqueous washes remove unreacted starting materials, coupling byproducts, and the base (DIPEA).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

In Vitro Evaluation of TRPC6 Inhibitor Potency and Selectivity

A series of in vitro assays is essential to determine the biological activity of newly synthesized compounds. The following protocols describe methods to measure a compound's ability to inhibit TRPC6 channel function directly and indirectly.

In_Vitro_Workflow start Synthesized Compound assay1 Primary Screen: Ca²⁺ Influx Assay (FLIPR) start->assay1 decision1 Potent Hit? (IC₅₀ < 1µM) assay1->decision1 assay2 Secondary Assay: Electrophysiology (Patch-Clamp) decision1->assay2 Yes end_fail Discard or Optimize decision1->end_fail No assay3 Mechanism Assay: NFAT Reporter (Luciferase) assay2->assay3 decision2 Confirms Direct Channel Blocking? assay3->decision2 end_success Validated TRPC6 Inhibitor decision2->end_success Yes decision2->end_fail No

Figure 2: Experimental workflow for in vitro characterization of TRPC6 inhibitors.

Protocol 2: Cell-Based Calcium Influx Assay

Objective: To quantify the inhibitory effect of a test compound on TRPC6-mediated Ca²⁺ entry in a high-throughput format.[18]

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing human TRPC6. Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Plate cells in a 384-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Aspirate the culture medium and add a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) diluted in assay buffer (HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound (e.g., 10-point, 3-fold serial dilution) to the wells. Include wells with vehicle (DMSO) as a negative control and a known TRPC6 inhibitor as a positive control. Incubate for 10-20 minutes at room temperature.

  • Signal Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Record a baseline fluorescence reading.

  • Channel Activation: Add a TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), to all wells to a final concentration that elicits a maximal response (ECmax).[18][19] Immediately begin recording fluorescence changes over time.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC₅₀ value.

Protocol 3: Electrophysiology (Patch-Clamp) Assay

Objective: To directly measure the effect of an inhibitor on TRPC6 ion currents.

Methodology:

  • Cell Preparation: Plate HEK293 cells expressing TRPC6 onto glass coverslips 24-48 hours before the experiment.

  • Recording Solutions:

    • External: 140 mM NaCl, 5 mM CsCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Internal (Pipette): 140 mM Cs-glutamate, 8 mM NaCl, 1 mM MgCl₂, 10 mM HEPES (pH 7.2).[20]

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration. Hold the cell membrane potential at -60 mV.

  • Current Elicitation: Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to measure baseline current. Perfuse the cell with the external solution containing a TRPC6 agonist (e.g., 50 µM OAG) to elicit a stable inward and outward current.[19]

  • Inhibitor Application: Once a stable TRPC6 current is established, perfuse the cell with the external solution containing the agonist plus the test compound at various concentrations.

  • Data Analysis: Measure the reduction in current amplitude at a specific voltage (e.g., -80 mV) in the presence of the inhibitor. Calculate the percent inhibition and determine the IC₅₀. This method confirms direct channel blockade.

In Vivo Evaluation in a Model of Kidney Disease

Validating the efficacy of a TRPC6 inhibitor in a relevant animal model is a critical step. The unilateral ureteral obstruction (UUO) model is widely used to study renal fibrosis, a common pathway in the progression of chronic kidney disease where TRPC6 plays a significant role.[21][22][23]

Protocol 4: Evaluation in a Unilateral Ureteral Obstruction (UUO) Mouse Model

Objective: To assess the ability of a TRPC6 inhibitor to attenuate the development of renal fibrosis.

Methodology:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • UUO Surgery: Anesthetize the mouse. Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points using a 4-0 silk suture. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureteral ligation.

  • Compound Administration: Randomize UUO mice into two groups: vehicle control and inhibitor-treated. Begin administration of the test compound (e.g., via oral gavage) one day before or on the day of surgery and continue daily for 7-14 days.

    • Rationale: The dosing regimen should be based on prior pharmacokinetic studies to ensure adequate plasma exposure of the inhibitor.[22]

  • Endpoint Analysis (at Day 7 or 14):

    • Blood/Urine Collection: Collect blood via cardiac puncture to measure serum creatinine and Blood Urea Nitrogen (BUN).

    • Tissue Harvesting: Euthanize the animals and perfuse the kidneys with PBS. Harvest both the obstructed (left) and contralateral (right) kidneys.

    • Histology: Fix a portion of the kidney in 4% paraformaldehyde for paraffin embedding. Stain sections with Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition (fibrosis).

    • Immunohistochemistry: Stain sections for markers of myofibroblast activation, such as alpha-smooth muscle actin (α-SMA).

    • Gene Expression: Snap-freeze a portion of the kidney in liquid nitrogen for RNA extraction. Perform qRT-PCR to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1).

Expected Outcomes and Data Presentation

The efficacy of the synthesized inhibitors can be summarized for comparison.

Table 1: In Vitro Profile of Hypothetical TRPC6 Inhibitors

Compound TRPC6 IC₅₀ (Ca²⁺ Assay) TRPC6 IC₅₀ (Patch-Clamp) TRPC3 IC₅₀ (Selectivity)
Inhibitor-A 85 nM 92 nM >10,000 nM
Inhibitor-B 520 nM 610 nM 2,500 nM

| Control Cpd | 15 nM | 21 nM | >5,000 nM |

Table 2: In Vivo Efficacy in UUO Model (Day 14)

Treatment Group Fibrotic Area (%) α-SMA Expression (Fold Change) Col1a1 mRNA (Fold Change)
Sham 1.5 ± 0.4 1.0 ± 0.2 1.0 ± 0.3
UUO + Vehicle 28.7 ± 3.5 15.2 ± 2.1 25.6 ± 4.1
UUO + Inhibitor-A 12.3 ± 2.1* 6.8 ± 1.5* 9.7 ± 2.8*

*p < 0.05 vs. UUO + Vehicle

Conclusion and Future Perspectives

The targeted inhibition of TRPC6 is a validated and promising strategy for the treatment of chronic kidney diseases rooted in podocyte dysfunction. This guide provides a foundational framework for the synthesis and comprehensive evaluation of novel TRPC6 inhibitors. The described protocols, from chemical synthesis to in vitro functional assays and in vivo disease models, offer a clear pathway for researchers to identify and characterize lead compounds. Future work should focus on developing inhibitors with improved selectivity and pharmacokinetic profiles, as well as exploring their efficacy in other models of kidney disease, such as diabetic nephropathy and genetic models of FSGS.[2][24] The ultimate goal is the translation of these preclinical findings into effective therapies that can halt or reverse the progression of kidney disease in patients.[10][13]

References

  • American Physiological Society. (n.d.). TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases. American Physiological Society Journal. Retrieved from [Link]

  • Dryer, S. E., & Reiser, J. (2010). TRPC6 channels and their binding partners in podocytes: role in glomerular filtration and pathophysiology. Journal of cellular physiology. Retrieved from [Link]

  • Tao, L., et al. (2020). The role of TRPC6 in α1-AR activation-induced calcium signal changes in human podocytes. Annals of palliative medicine. Retrieved from [Link]

  • Winn, M. P., et al. (2009). TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription. American journal of physiology. Renal physiology. Retrieved from [Link]

  • Dryer, S. E., & Ma, R. (2022). The Effects of TRPC6 Knockout in Animal Models of Kidney Disease. International journal of molecular sciences. Retrieved from [Link]

  • Pollak, M. R. (2020). Understanding the mechanisms of TRPC6 mediated FSGS. Grantome. Retrieved from [Link]

  • Ilatovskaya, D. V., et al. (2021). Cytoskeleton Rearrangements Modulate TRPC6 Channel Activity in Podocytes. International journal of molecular sciences. Retrieved from [Link]

  • Heeringa, S. F., et al. (2009). A Novel TRPC6 Mutation That Causes Childhood FSGS. PLOS ONE. Retrieved from [Link]

  • Mukerji, N., et al. (2007). TRPC6 and FSGS: the latest TRP channelopathy. Journal of the American Society of Nephrology. Retrieved from [Link]

  • Peti-Peterdi, J., et al. (2021). The role of TRPC6 calcium channels and P2 purinergic receptors in podocyte mechanical and metabolic sensing. Physiology International. Retrieved from [Link]

  • 't Hart, D. C., et al. (2023). A Putative Role for TRPC6 in Immune-Mediated Kidney Injury. International journal of molecular sciences. Retrieved from [Link]

  • Staruschenko, A. (2022). The role of TRPC6 channel in chronic kidney disease. American journal of physiology. Renal physiology. Retrieved from [Link]

  • Trachtman, H., et al. (2024). TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design. Kidney International Reports. Retrieved from [Link]

  • Schaldecker, T., et al. (2022). Gain-of-function, focal segmental glomerulosclerosis Trpc6 mutation minimally affects susceptibility to renal injury in several mouse models. bioRxiv. Retrieved from [Link]

  • Trachtman, H., et al. (2026). TRPC6 inhibition for the treatment of focal segmental glomerulosclerosis: a randomised, placebo-controlled, phase 2 trial of BI 764198. The Lancet. Retrieved from [Link]

  • Spires, D., et al. (2018). Protective role of Trpc6 knockout in the progression of diabetic kidney disease. American journal of physiology. Renal physiology. Retrieved from [Link]

  • Docwire News. (2025, November 8). Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS. Retrieved from [Link]

  • Al-Shawaf, E., & Tzingounis, A. V. (2022). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. Methods in molecular biology. Retrieved from [Link]

  • Maier, T., et al. (2015). Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. British journal of pharmacology. Retrieved from [Link]

  • PubMed. (2026). TRPC6 inhibition by Z3571: A structure-based strategy to ameliorate glomerular and tubular dysfunction in chronic kidney disease. Retrieved from [Link]

  • Patsnap Synapse. (2025). TRPC6 - Drugs, Indications, Patents. Retrieved from [Link]

  • Espinosa-Bustos, C., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. International journal of molecular sciences. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TRPC6. Retrieved from [Link]

  • Tang, Q., et al. (2020). Structural basis for pharmacological modulation of the TRPC6 channel. eLife. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer. Retrieved from [Link]

  • Chen, D. P., et al. (2024). The roles of TRPC6 in renal tubular disorders: a narrative review. Renal Failure. Retrieved from [Link]

  • Lin, B. L., et al. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

  • Kim, E. Y., et al. (2013). Inhibition of TRPC6 channels ameliorates renal fibrosis and contributes to renal protection by soluble klotho. Kidney international. Retrieved from [Link]

  • Letavernier, E., et al. (2021). Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy. JCI Insight. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride

Welcome to the dedicated technical support guide for the purification of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with obtaining this compound in high purity. This guide provides troubleshooting advice and frequently asked questions to ensure the successful purification of this valuable building block.

I. Introduction to Purification Challenges

3,3-Difluoro-1-methylcyclopentanamine hydrochloride is a fluorinated cyclic amine, a class of compounds of growing interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atoms.[1] The presence of the gem-difluoro group can significantly alter the compound's polarity, basicity, and lipophilicity compared to its non-fluorinated analogs. These alterations, while beneficial for downstream applications, can present unique challenges during purification.

This guide will address these challenges through a series of practical troubleshooting scenarios and frequently asked questions, providing you with the expertise to optimize your purification workflows.

II. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride.

Q1: I am experiencing low recovery after recrystallization. What are the likely causes and how can I improve my yield?

Low recovery during recrystallization is a common issue and can often be attributed to several factors.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] For a hydrochloride salt, polar protic solvents or mixtures are often a good starting point.

    • Troubleshooting Steps:

      • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good candidates for amine hydrochlorides include isopropanol (IPA), ethanol/water mixtures, or methanol/MTBE systems.

      • Mixed-Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol) at an elevated temperature, and then slowly add a "poor" solvent (e.g., methyl tert-butyl ether or diethyl ether) until turbidity is observed. Re-heat to dissolve and then allow to cool slowly.

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution even at low temperatures.

    • Troubleshooting Step: Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can be lost.

    • Troubleshooting Step: Pre-heat your filtration apparatus (funnel, filter flask) and use a small amount of extra hot solvent to wash the filter paper.

  • Incomplete Precipitation: The compound may be more soluble in the mother liquor than anticipated.

    • Troubleshooting Step: After initial crystallization and filtration, try concentrating the mother liquor and cooling it further to obtain a second crop of crystals. Be aware that the purity of the second crop may be lower.

Q2: My purified 3,3-Difluoro-1-methylcyclopentanamine hydrochloride still shows impurities by NMR/LC-MS. What are these impurities and how can I remove them?

Persistent impurities often co-crystallize or have similar chromatographic behavior to the desired product.

Common Impurity Profile & Removal Strategies:

Potential Impurity Likely Origin Recommended Purification Strategy
Starting Materials Incomplete reactionOptimize reaction conditions (time, temperature, stoichiometry). If impurities persist, column chromatography is often necessary.
De-fluorinated byproducts Harsh reaction or workup conditionsA milder synthetic route may be required. Chromatographic separation can be effective.
Isomeric impurities Non-selective synthesisChiral chromatography may be necessary if enantiomeric purity is a concern.[3] For diastereomers, standard reverse-phase or normal-phase chromatography is often sufficient.
Residual Solvents Incomplete dryingDry the final product under high vacuum, possibly with gentle heating (if the compound is thermally stable).

Experimental Protocol: Flash Column Chromatography for Purity Enhancement

For stubborn impurities, flash column chromatography is a powerful technique.

  • Stationary Phase Selection: Silica gel is a standard choice. Due to the polar nature of the amine hydrochloride, deactivation of the silica may be necessary. This can be achieved by pre-treating the silica with a triethylamine solution in the mobile phase.

  • Mobile Phase Selection: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol. A small amount of a volatile base like triethylamine (0.1-1%) in the mobile phase can improve peak shape and prevent tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column.

  • Elution and Fraction Collection: Run the gradient and collect fractions. Monitor the elution using Thin Layer Chromatography (TLC) or a UV detector if the compound or impurities are chromophoric.

  • Product Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent or with gaseous HCl.

Q3: The final product is an oil or a waxy solid, not a crystalline material. How can I induce crystallization?

The failure to crystallize can be due to residual impurities or the intrinsic properties of the compound.

Troubleshooting Crystallization:

  • Purity: Ensure the material is of high purity. Even small amounts of impurities can inhibit crystal lattice formation. Consider an additional purification step like chromatography.

  • Solvent Choice: The solvent used for the final precipitation or workup is critical.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Slow Cooling & Evaporation: Allow the saturated solution to cool slowly and undisturbed. Alternatively, allow the solvent to evaporate slowly from a solution of the compound in a solvent in which it is moderately soluble.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 3,3-Difluoro-1-methylcyclopentanamine hydrochloride?

As a hydrochloride salt, the compound is likely a solid and should be stored in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which can affect its physical state and purity.

Q2: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity analysis:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the mass of the desired compound and detecting impurities with different mass-to-charge ratios.[5]

  • Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula.

Q3: Are there any specific safety precautions I should take when handling this compound?

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

IV. Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflow for the purification of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check_1 Purity Analysis (NMR, LC-MS) Recrystallization->Purity_Check_1 Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Pure Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Impure Purity_Check_2 Purity Analysis (NMR, LC-MS) Column_Chromatography->Purity_Check_2 Purity_Check_2->Column_Chromatography Impure (Re-purify) Final_Product Final Pure Product Purity_Check_2->Final_Product Pure Impure Impure Pure Pure

Caption: General purification workflow for 3,3-Difluoro-1-methylcyclopentanamine hydrochloride.

V. References

  • AA Blocks. 3,3-difluoro-1-(methoxymethyl)cyclopentan-1-amine hydrochloride. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • ECHA. 3,3-difluoro-1-methylcyclopentanamine hydrochloride — Chemical Substance Information. [Link]

  • Google Patents. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

  • National Center for Biotechnology Information. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Waters. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]

  • National Center for Biotechnology Information. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • Park, K. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. [Link]

  • NextSDS. 3,3-difluoro-N-methylcyclopentan-1-amine hydrochloride. [Link]

  • Fromm Group. Guide for crystallization. [Link]

  • ResearchGate. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • ACS Publications. Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • University of Nottingham Repository. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • ACS Publications. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. [Link]

  • National Center for Biotechnology Information. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • ResearchGate. (PDF) Impurities in synthetic fluorite for deep ultraviolet optical applications. [Link]

  • Royal Society of Chemistry. A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. [Link]

  • Google Patents. EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.

  • Sartorius. Fast Purification and Analysis of Influenza A Virus Using CIMac Monolith Columns. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fluorinated Amine Workflows

Welcome to the Advanced Reaction Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the erratic behavior of fluorinated amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the erratic behavior of fluorinated amines. The incorporation of fluorine profoundly alters the physicochemical landscape of a molecule, transforming standard, reliable amine protocols into frustrating bottlenecks.

This guide deconstructs the mechanistic failures of fluoroalkylamines and provides field-proven, self-validating protocols to rescue your syntheses.

The Causality of Failure: Mechanistic Insights

Why do standard amine protocols fail when applied to fluorinated analogs? The root cause is twofold:

  • Inductive Electron Withdrawal: The strong σ-withdrawing capacity of fluorine atoms drastically reduces the electron density on the nitrogen lone pair, prohibiting hyperconjugative stabilization[1]. This severely depresses both the basicity and the nucleophilicity of the amine, making standard nucleophilic attacks (like amidation or alkylation) kinetically unfavorable.

  • Dehydrofluorination (HF Elimination): α

    • and β -fluoroalkylamines are highly susceptible to HF elimination. The nitrogen lone pair stabilizes the cation formed upon fluoride abstraction, driving the formation of highly electrophilic fluoroiminium intermediates[2]. When exposed to strong bases or heat, these intermediates rapidly hydrolyze or polymerize into black tar[3].

G A Fluorinated Amine B Strong Base (e.g., KOtBu) A->B Harsh C Weak Base (e.g., KOPh) A->C Mild D HF Elimination B->D G Stable Coordination C->G E Fluoroiminium Ion D->E F Decomposition / Tar E->F H Successful Coupling G->H Pd Catalyst

Reaction pathways of fluorinated amines: Decomposition vs. Successful Coupling.

Quantitative Data: Fluorination Effects on Reactivity

To troubleshoot effectively, you must understand the quantitative shifts in your substrate's properties. The table below summarizes how fluorine proximity dictates base selection and expected yields during cross-coupling.

Amine TypepKa Shift ( Δ pKa)Nucleophilicity ImpactOptimal Base for Pd-CouplingTypical Yield (Standard)Typical Yield (Optimized)
Non-fluorinated Alkylamine Reference (0)HighKOtBu / NaOtBu>90%>90%
β -Fluoroalkylamine -0.8 to -1.5[4]ModerateK 3​ PO 4​ / DBU40-60%85-95%
2,2,2-Trifluoroethylamine -2.5 to -3.0Very LowKOPh / Et 3​ N<10%80-90%[5]
α -Fluoroalkylamine N/A (Unstable)Prone to HF eliminationN/A (Use FARs)0% (Decomp)N/A[2]

Field-Proven Methodologies

Do not simply follow these steps; understand the why behind them. These protocols are designed as self-validating systems to ensure integrity at every stage.

Protocol A: Buchwald-Hartwig Arylation of Fluoroalkylamines

Standard C–N coupling fails here because strong bases (KOtBu) trigger HF elimination, and the electron-poor fluoroamine struggles to undergo reductive elimination from the Palladium center. Causality: We use KOPh as a weak base to prevent decomposition. We pair this with AdBippyPhos, a highly bulky and electron-rich ligand, which forces the turnover-limiting reductive elimination step[5].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with [Pd(allyl)Cl] 2​ (0.25 mol%) and AdBippyPhos (0.75 mol%).

  • Base Addition: Add anhydrous KOPh (1.2 equiv).

    • Validation Checkpoint: Ensure KOPh is strictly anhydrous. Moisture at this stage will lead to competitive aryl ether byproduct formation.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the fluoroalkylamine (1.5 equiv) dissolved in anhydrous toluene (0.5 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 90 °C for 12 hours.

  • Validation & Workup: Cool to room temperature.

    • Validation Checkpoint: Monitor the crude mixture via 19 F NMR. The disappearance of the starting amine's CF 3​ peak (typically around -71 to -77 ppm) and the emergence of a downfield-shifted product peak validates successful C-N bond formation without defluorination.

  • Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Protocol B: Catalyst-Free Reductive Trifluoroethylation

Synthesizing fluorinated amines via conventional reductive amination often fails due to the volatility and instability of fluoro-aldehydes. Causality: This protocol uses trifluoroacetic acid (TFA) as both the stable fluorine source and the electrophile. Phenylsilane (PhSiH 3​ ) acts as a mild hydride source to cleanly reduce the in-situ generated silyl ester intermediate without requiring harsh transition metals[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (1.0 equiv) in a suitable solvent (or use neat if liquid).

  • Electrophile Addition: Slowly add TFA (1.5 equiv) dropwise at 0 °C.

    • Validation Checkpoint: An exothermic neutralization will occur. Wait for the temperature to equilibrate back to 0 °C before proceeding to prevent thermal runaway.

  • Reduction: Cautiously add PhSiH 3​ (2.5 equiv).

    • Validation Checkpoint: Observe mild gas evolution (H 2​ ). The cessation of bubbling indicates the completion of the active reduction phase.

  • Reaction: Heat the mixture to 70 °C for 16 hours.

  • Workup: Quench carefully with saturated NaHCO 3​ , extract with diethyl ether, and purify via chromatography.

Frequently Asked Questions (FAQs)

Q: Why is my amidation of 2,2,2-trifluoroethylamine stalling at 10% conversion using EDC/HOBt? A: The strong σ -withdrawing capacity of the CF 3​ group drastically reduces the nucleophilicity of the adjacent amine, preventing efficient attack on standard active esters[1]. Solution: Abandon standard peptide coupling reagents. Convert your carboxylic acid to a highly reactive acyl chloride using oxalyl chloride/DMF, then react it with the fluoroamine in the presence of a nucleophilic catalyst (DMAP) and a mild base (pyridine).

Q: My α -fluoroalkylamine decomposed into a black tar immediately upon the addition of a base. What happened? A: α -fluoroalkylamines possess highly mobile α -fluorine atoms. The nitrogen lone pair stabilizes the cation formed upon fluoride abstraction, triggering rapid HF elimination[2]. This forms a highly electrophilic fluoroiminium ion that rapidly polymerizes into tar. Solution: Avoid basic conditions entirely. If you must use an α -fluoroamine, handle it as a Fluoroalkyl Amino Reagent (FAR) (e.g., Ishikawa's reagent) and keep the system strictly anhydrous[3].

Q: Can water be present during the Buchwald-Hartwig coupling of fluoroamines? A: Counterintuitively, yes—if you are using specific weak bases. While bulk water will rapidly hydrolyze primary/secondary N-CF 3​ amines[7], trace water can actually enable a "water-assisted mechanism." This increases the solubility and proton-transfer efficiency of weak bases like Et 3​ N or DBU, facilitating the amine activation step without causing substrate decomposition[8].

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting &amp; Methodologies for 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks associated with 3,3-Difluoro-1-methylcyclopentanamine hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks associated with 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS: 2155856-54-3).

This molecule presents a "perfect storm" of analytical challenges for drug development professionals:

  • Lack of a UV Chromophore: The aliphatic ring and amine group do not absorb UV light above 210 nm, rendering standard HPLC-UV detectors ineffective.

  • Extreme Polarity: As a primary amine hydrochloride salt, it exhibits zero retention on traditional reversed-phase (C18) columns.

  • Chiral Center: The asymmetric C1 carbon necessitates enantiomeric resolution.

  • Fluorination: The gem-difluoro group at C3 offers a unique handle for orthogonal detection via NMR.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and structured data to ensure scientific integrity in your purity assessments.

PART 1: Troubleshooting Guides & FAQs

Q1: Why am I observing zero retention and no peaks using my standard C18 HPLC-UV method? Cause: Standard C18 columns rely on hydrophobic interactions. 3,3-Difluoro-1-methylcyclopentanamine hydrochloride is highly polar and immediately elutes in the void volume. Furthermore, without a conjugated π-system, it has no UV absorbance. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) . HILIC retains polar compounds via partitioning into a water-enriched layer on the stationary phase. CAD provides universal, mass-based detection for non-volatile analytes, completely independent of the molecule's optical properties ().

Q2: My HILIC-CAD peaks are severely tailing (Tf > 2.0). How do I fix the peak shape? Cause: Primary amines undergo strong, secondary ion-exchange interactions with unendcapped surface silanols on silica-based HILIC columns. Solution: Adjust the mobile phase buffer to strictly control the ionization state of both the analyte and the column. Use 10–20 mM ammonium formate adjusted to pH 3.0. At this pH, the amine is fully protonated (pKa ~9-10), while the acidic conditions suppress the ionization of surface silanols (pKa ~4.5), eliminating the secondary interactions.

Q3: How can I accurately determine the absolute purity of this compound without a certified reference material (CRM)? Cause: In early-stage drug development, high-purity CRMs required for external calibration are often unavailable. Solution: Implement 19F Quantitative NMR (qNMR) . The -CF₂- group provides a highly specific signal free from the background interference of non-fluorinated impurities or solvents. By spiking the sample with a certified internal standard like 4-fluorobenzoic acid, you can calculate the absolute mass fraction directly based on the ratio of integrated fluorine signals ().

Q4: How do I resolve the enantiomers of this compound? Cause: The C1 carbon is a chiral center, resulting in (1R) and (1S) enantiomers. Solution: Use Supercritical Fluid Chromatography (SFC) coupled with MS. Employ an immobilized amylose or cellulose chiral stationary phase. Crucially, add a volatile basic modifier (e.g., 0.1% isopropylamine) to the methanol cosolvent to prevent the amine from tailing and ensure sharp, baseline-resolved enantiomeric peaks.

PART 2: Experimental Methodologies

Protocol A: HILIC-CAD Method for Chemical Purity & Counterion Analysis

Causality & Validation: This method simultaneously quantifies the organic amine and the inorganic chloride counterion. The system validates itself by tracking the stoichiometric ratio of the API to the chloride peak; a 1:1 molar ratio confirms the integrity of the salt form.

  • Column: SeQuant ZIC-HILIC (150 mm × 4.6 mm, 3 µm). Rationale: The zwitterionic surface provides balanced retention for both the cationic amine and anionic chloride.

  • Mobile Phase A: 20 mM Ammonium Formate in Milli-Q Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 90% B

    • 2-10 min: 90% to 50% B

    • 10-15 min: 50% B

    • 15-16 min: 50% to 90% B

    • 16-25 min: 90% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Detector Settings: Corona Veo CAD. Evaporation temperature: 35 °C. Data collection rate: 10 Hz. Filter: 3.6s.

  • System Suitability Test (SST): Inject a 0.1 mg/mL standard 5 times. Pass criteria: Resolution (Rs) between amine and chloride > 2.0; Tailing factor (Tf) < 1.5; Peak area %RSD < 2.0%.

Protocol B: 19F qNMR Method for Absolute Assay

Causality & Validation: The accuracy of qNMR relies entirely on complete nuclear relaxation between pulses. If the relaxation delay (D1) is too short, the integration will underestimate the purity.

  • Solvent: DMSO-d6 (100% D).

  • Internal Standard (IS): 4-Fluorobenzoic acid (PFBA, NIST CRM grade).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of PFBA into a vial using a microbalance (d=0.001 mg). Dissolve in 0.6 mL DMSO-d6.

  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-tunable probe.

  • Acquisition Parameters:

    • Nucleus: 19F

    • Spectral Width: 250 ppm (to cover both the -CF₂- and the aromatic -F signals).

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds. Rationale: Fluorine T1 relaxation times can be exceptionally long. D1 must be ≥ 5 × T1 to ensure >99.3% recovery of longitudinal magnetization ().

    • Number of Scans (NS): 32 to 64 (optimize for S/N > 250:1).

  • Calculation: Purity is calculated using the formula: Px = (Ix / I_std) * (N_std / Nx) * (M_x / M_std) * (W_std / Wx) * P_std(Where I = integral, N = number of fluorine atoms, M = molar mass, W = weight, P = purity).

PART 3: Data Presentation

Table 1: Comparison of Analytical Techniques for 3,3-Difluoro-1-methylcyclopentanamine HCl

Analytical TechniqueTarget AttributeDetector / ProbeStrengthsLimitations
HILIC-CAD Chemical Purity, CounterionCharged AerosolUniversal detection; simultaneous API & Cl⁻ assay.Requires volatile mobile phases; non-linear response requires power-function transformation.
LC-MS (ESI+) Impurity IdentificationSingle Quad / TOFExact mass confirmation; high sensitivity for amines.Subject to ion suppression; poor for absolute quantitation without isotopically labeled standards.
19F qNMR Absolute Assay19F NMR ProbeNo reference standard required; specific to fluorinated compounds; no solvent background.Lower sensitivity (LOD ~0.1%); requires high-field NMR and expensive deuterated solvents.
Chiral SFC-MS Enantiomeric Excess (ee)Mass SpectrometerHigh resolution of stereoisomers; fast run times; green chemistry (CO₂).Requires specialized SFC instrumentation and chiral stationary phases.

PART 4: Analytical Workflow Visualization

AnalyticalWorkflow Start 3,3-Difluoro-1-methylcyclopentanamine HCl Analytical Testing Strategy ChemPurity Chemical Purity & Counterion Analysis Start->ChemPurity Assay Absolute Assay (No Reference Std) Start->Assay Chiral Enantiomeric Purity (C1 Chiral Center) Start->Chiral Solvents Residual Solvents Start->Solvents Method1 HILIC-CAD / LC-MS Universal detection for non-UV polar salts ChemPurity->Method1 Method2 19F qNMR Specific quantification via CF2 group Assay->Method2 Method3 Chiral SFC-MS High-resolution isomer separation Chiral->Method3 Method4 Headspace GC-FID Volatile impurity detection Solvents->Method4

Figure 1: Decision tree for the analytical testing of 3,3-Difluoro-1-methylcyclopentanamine HCl.

References

  • Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis (2012). URL:[Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry (2017). URL:[Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry (2011). URL:[Link]

Optimization

strategies to improve the metabolic stability of compounds with this moiety

Welcome to the Lead Optimization Knowledge Base. Note: As the specific chemical moiety was not provided in your query, this support guide focuses on the Piperidine/Piperazine aliphatic amine moiety —one of the most ubiqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Knowledge Base. Note: As the specific chemical moiety was not provided in your query, this support guide focuses on the Piperidine/Piperazine aliphatic amine moiety —one of the most ubiquitous and metabolically labile structural alerts in drug discovery. The principles and troubleshooting steps detailed below provide a concrete, actionable framework applicable to most CYP450-susceptible functional groups.

Part 1: Mechanistic Root Cause Analysis

Q1: Why is my piperidine/piperazine compound rapidly clearing in liver microsomes?

A: High intrinsic clearance (CLint) of aliphatic amines is primarily driven by Cytochrome P450 (CYP) mediated oxidation[1]. While these basic nitrogen centers are mostly protonated at physiological pH (7.4), the small unprotonated fraction readily binds to the lipophilic active sites of enzymes like CYP3A4 and CYP2D6[2].

The causality of this degradation follows a specific mechanistic pathway: The lone pair of electrons on the basic nitrogen facilitates a Hydrogen Atom Transfer (HAT) or Single-Electron Transfer (SET) at the adjacent α -carbon. This generates a highly unstable α -carbinolamine or iminium ion intermediate, which rapidly hydrolyzes in the aqueous environment, resulting in N-dealkylation or catastrophic ring opening[3][4].

Pathway Substrate Piperidine/Piperazine Substrate CYP450 CYP450 Binding (e.g., CYP3A4, CYP2D6) Substrate->CYP450 Binding HAT Hydrogen Atom Transfer at α-Carbon CYP450->HAT Oxidation Carbinolamine α-Carbinolamine Intermediate HAT->Carbinolamine Iminium Iminium Ion Intermediate HAT->Iminium NDealkylation N-Dealkylation (Loss of Alkyl Group) Carbinolamine->NDealkylation Hydrolysis RingOpening Ring Opening (Metabolic Degradation) Iminium->RingOpening Hydrolysis

CYP450-mediated oxidation pathway of piperidine/piperazine moieties.

Part 2: Structural Modification Strategies

Q2: How does fluorination improve the metabolic stability of this moiety?

A: Fluorination is a premier strategy because it addresses metabolic liability through two distinct physicochemical mechanisms, depending on where the fluorine atom is installed[5][6]:

  • Direct Blocking ( α -Fluorination): Replacing a C–H bond (bond dissociation energy ~105 kcal/mol) with a C–F bond (~110–126 kcal/mol) significantly increases the transition state energy required for HAT by the CYP450 heme-oxo species. This effectively "blocks" the primary site of metabolism[3][4].

  • Electronic Deactivation ( β or γ -Fluorination): Installing highly electronegative fluorine atoms adjacent to the basic nitrogen exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the amine (often by 2–3 log units), reducing its basicity and altering its electron density distribution. Consequently, the binding affinity ( Ka​ ) of the substrate to the CYP active site is severely diminished[5][6].

Q3: What role does steric hindrance play, and where should I place bulky groups?

A: Steric hindrance physically obstructs the CYP450 active site from accessing the metabolically labile α -carbon[1]. By installing methyl or gem-dimethyl groups adjacent to the nitrogen (e.g., 2,2,6,6-tetramethylpiperidine derivatives), you create a steric shield. These bulky groups prevent the required geometric alignment between the CYP heme-iron and the substrate's α C–H bond, drastically reducing the intrinsic clearance[7].

Quantitative Impact of Structural Modifications

To guide your SAR (Structure-Activity Relationship) campaigns, refer to the expected pharmacokinetic shifts summarized below:

Modification StrategyMechanistic RationaleTypical Impact on Amine pKaImpact on CLint​ (µL/min/mg)Impact on t1/2​ (min)
Unmodified Piperidine Baseline liability~9.5 – 10.5High (>100)Short (<10)
α -Fluorination Increases C-F bond strength to block HAT~9.0 – 10.0Low (<20)Long (>60)
β,β -Difluorination Strong inductive effect lowers pKa; reduces CYP binding~6.0 – 7.5Moderate (30–50)Moderate (30–45)
α,α -Dimethylation Steric shielding of the labile α -carbon~9.5 – 10.5Low (<20)Long (>60)
Bridged Bicyclic Conformational restriction alters CYP active site fit~9.0 – 10.0Moderate to LowModerate to Long

Part 3: In Vitro Assay Troubleshooting & Protocols

Q4: What is the gold-standard protocol for evaluating the metabolic stability of these analogs?

A: The Liver Microsomal Stability Assay is the industry standard for evaluating Phase I (CYP-mediated) metabolic stability[8][9]. To ensure trustworthiness, the protocol below is designed as a self-validating system —meaning the inclusion of specific controls internally proves the assay's integrity before data is accepted[10][11].

Self-Validating Liver Microsomal Stability Protocol

Step 1: Reagent Preparation

  • Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Thaw liver microsomes (human or animal species) on ice and dilute to a final working protein concentration of 0.5 mg/mL in the buffer[10].

  • Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM final assay concentration (ensuring final DMSO is <0.1% to prevent CYP inhibition)[11].

Step 2: System Validation Controls

  • Minus-NADPH Control: Incubate the test compound with microsomes but substitute the NADPH regenerating system with blank buffer. (Validates that degradation is strictly CYP-mediated and not due to chemical instability)[10][11].

  • Positive Controls: Run parallel incubations with known high-clearance substrates: Dextromethorphan (for CYP2D6) and Midazolam (for CYP3A4)[11].

Step 3: Incubation & Sampling

  • Pre-incubate the microsome/compound mixture at 37°C for 5 minutes[11].

  • Initiate the metabolic reaction by adding 1 mM NADPH[9].

  • At predetermined time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot[11].

Step 4: Quenching & Extraction

  • Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an analytical internal standard (IS) to precipitate proteins and halt metabolism[8][10].

  • Vortex vigorously and centrifuge at 4000 rpm for 15 minutes at 4°C[11].

Step 5: Analysis & Data Acceptance

  • Analyze the supernatant via LC-MS/MS to quantify the % parent compound remaining[8][11].

  • Self-Validation Gate: Data is only accepted if the Midazolam t1/2​ is <15 minutes (proving active enzymes) and the Minus-NADPH control shows >90% parent remaining at 60 minutes (proving chemical stability).

Workflow Prep Prepare Microsomes (0.5 mg/mL in Buffer) AddCmpd Add Test Compound (1 µM Final) Prep->AddCmpd PreInc Pre-Incubate (37°C, 5 min) AddCmpd->PreInc AddNADPH Initiate Reaction (Add 1 mM NADPH) PreInc->AddNADPH TimePoints Sample Aliquots (0, 5, 15, 30, 60 min) AddNADPH->TimePoints Quench Quench Reaction (Ice-Cold MeCN + IS) TimePoints->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Remaining) Centrifuge->LCMS Calc Calculate t½ & CLint LCMS->Calc

Step-by-step workflow for the Liver Microsomal Stability Assay.

Q5: My compound shows high clearance in the assay, but I suspect it's not CYP-mediated. How do I validate this?

A: If your test compound rapidly depletes but your structural SAR suggests it should be stable, look at your Minus-NADPH control . If the compound depletes without NADPH, the instability is either chemical or driven by non-CYP enzymes (e.g., amidases, esterases)[10]. To troubleshoot:

  • Run a simple buffer stability assay (PBS at pH 7.4, 37°C, no microsomes) to rule out spontaneous chemical degradation.

  • If stable in buffer but unstable in microsomes without NADPH, suspect hydrolytic enzymes.

  • If the compound is stable in the Phase I microsomal assay but highly cleared in in vivo PK studies, investigate Phase II metabolism (e.g., glucuronidation) by adding UDPGA cofactors to the microsomal assay or switching to a whole-cell Hepatocyte Stability Assay[10][12].

References
  • Microsomal Stability Assay Protocol - AxisPharm - [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec -[Link]

  • Microsomal Stability Assay - Creative Bioarray -[Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom -[Link]

  • Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms - PMC -[Link]

  • ADME Microsomal Stability Assay - BioDuro-Sundia -[Link]

  • Potentially increasing the metabolic stability of drug candidates via computational site of metabolism prediction by CYP2C9 - NIH -[Link]

  • Improving the Pharmacokinetic and CYP Inhibition Profiles of Azaxanthene-Based Glucocorticoid Receptor Modulators - ACS Publications -[Link]

  • The role of fluorine in medicinal chemistry - Taylor & Francis -[Link]

  • What is the importance of metabolic stability in drug design? - PatSnap Synapse -[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC -[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications -[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - ACS Publications -[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the stereochemical resolution of 3,3-Difluoro-1-methylcyclopentanamine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the stereochemical resolution of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride .

Because this fluorinated cyclic amine is a highly valuable building block in medicinal chemistry, isolating its enantiomers with high optical purity is critical. This guide bypasses generic advice to provide a highly specific, causality-driven methodology based on diastereomeric salt crystallization.

Process Flow Visualization

The resolution of an amine hydrochloride requires a carefully orchestrated sequence of freebasing, chiral salt formation, and product liberation. The logical workflow is mapped below.

ResolutionWorkflow Racemic Racemic Amine HCl (Starting Material) Freebase Freebasing (NaOH) Extract into Organic Racemic->Freebase SaltForm Add Chiral Acid (e.g., (S)-Mandelic Acid) Freebase->SaltForm Cryst Fractional Crystallization (Controlled Cooling) SaltForm->Cryst Filter Vacuum Filtration Cryst->Filter Solid Less Soluble Salt (Enriched Diastereomer) Filter->Solid Solid Mother Mother Liquor (More Soluble Salt) Filter->Mother Filtrate Liberate Liberation (NaOH) Extract & Form HCl Salt Solid->Liberate Product Enantiopure Amine HCl (Target Product) Liberate->Product

Workflow for the diastereomeric salt resolution of racemic amine hydrochlorides.

Standard Operating Procedure (SOP): Self-Validating Resolution Protocol

To successfully resolve 3,3-Difluoro-1-methylcyclopentanamine, you cannot directly react the HCl salt with a chiral acid. The chloride counterion must first be removed to allow the formation of a new diastereomeric salt network[1].

Phase 1: Freebasing (Preparation of the Racemate)

Causality Note: Low-molecular-weight fluorinated amines are highly volatile. Evaporating the extraction solvent to dryness will result in severe yield loss.

  • Suspend 1.0 eq of racemic 3,3-Difluoro-1-methylcyclopentanamine hydrochloride in a biphasic mixture of Methyl tert-butyl ether (MTBE) and deionized water (1:1 v/v).

  • Chill the mixture to 5°C. Slowly add 2M NaOH dropwise until the aqueous layer reaches pH > 12.

  • Separate the organic layer. Extract the aqueous layer once more with MTBE.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Do not evaporate. Determine the amine concentration via quantitative NMR (qNMR) or by titration.

Phase 2: Diastereomeric Salt Formation
  • Based on the calculated amine concentration, dissolve 1.0 eq of the chosen chiral resolving agent (e.g., (S)-Mandelic Acid) in Isopropyl Acetate[2].

  • Slowly add the chiral acid solution to the MTBE free-amine solution under continuous stirring.

  • Heat the mixture gently to 55–60°C until the solution becomes completely homogenous.

Phase 3: Fractional Crystallization & Self-Validation

Causality Note: Rapid cooling traps the more soluble diastereomer in the crystal lattice (a solid solution), destroying your enantiomeric excess (ee%).

  • Program the reactor to cool linearly from 60°C to 20°C over a strict 6-hour period to ensure kinetic control of crystal growth[2].

  • Isolate the precipitated crystals via vacuum filtration and wash with a minimal amount of cold MTBE.

  • Self-Validation Checkpoint: Do not proceed to bulk liberation yet. Take a 10 mg aliquot of the crystals, suspend in 1 mL water, add 1 drop of 2M NaOH, and extract with 1 mL hexane. Analyze the hexane layer via Chiral GC (e.g., CP-Chirasil-Dex CB column).

    • Decision: If ee% is >95%, proceed to Phase 4. If ee% is <95%, perform a second recrystallization using the same solvent system.

Phase 4: Liberation and HCl Salt Regeneration
  • Suspend the validated, enantiopure diastereomeric salt in water and add 2M NaOH to liberate the free amine.

  • Extract the free amine into diethyl ether.

  • To safely isolate the product without volatility losses, add a stoichiometric amount of 4M HCl in dioxane directly to the ether extract. The enantiopure 3,3-Difluoro-1-methylcyclopentanamine hydrochloride will precipitate as a stable, filterable white solid.

Resolving Agent Decision Matrix

Selecting the correct chiral acid dictates the success of the fractional crystallization. The table below summarizes the quantitative performance of common resolving agents applied to fluorinated cyclic amines.

Resolving AgentOptimal Solvent SystemTypical Initial ee% (1st Cryst.)Typical YieldMechanistic Advantage
(S)-Mandelic Acid Isopropyl Acetate / MTBE75% – 85%35% – 40%Excellent for cyclic amines; forms strong, predictable hydrogen-bond networks[1].
L-(+)-Tartaric Acid Ethanol / Water (9:1)60% – 70%40% – 45%Highly cost-effective; however, requires protic solvents which can induce oiling out[1].
Di-p-toluoyl-D-tartaric acid (D-DTTA) Methanol / Acetone> 90%30% – 35%Bulky aryl groups amplify steric differences in the crystal lattice, maximizing ee%[2].

Troubleshooting & FAQs

Q: Why does my diastereomeric salt "oil out" (form a syrup) instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which the solution becomes supersaturated. Troubleshooting: Do not use highly protic solvents like pure ethanol if this occurs. Switch to a solvent with a higher boiling point and lower polarity (e.g., Isopropyl Acetate)[2]. If oiling out persists, reheat the mixture until homogenous, cool it to just above the cloud point, and seed the solution with 1-2 mg of pure crystalline salt.

Q: I am losing a massive amount of yield when recovering my resolved amine. What is going wrong? A: 3,3-Difluoro-1-methylcyclopentanamine is a low-molecular-weight, highly fluorinated compound. Fluorination increases the vapor pressure of organic molecules. If you are using a rotary evaporator to remove the extraction solvent after the NaOH liberation step, you are evaporating your product. Troubleshooting: Never evaporate the freebase to dryness. Extract it into a low-boiling solvent (like ether) and immediately precipitate it as the HCl salt by bubbling dry HCl gas or adding HCl in dioxane.

Q: The ee% of my isolated salt is stuck at 50%, even after recrystallization. How can I force a better resolution? A: A stagnant, low ee% indicates that the two diastereomeric salts have nearly identical solubilities in your chosen solvent, or they are forming a co-crystal. Troubleshooting: Implement the Half-Equivalent Method [3]. Instead of using 1.0 equivalent of the expensive chiral acid, use 0.5 equivalents of the chiral acid (e.g., (S)-Mandelic acid) and 0.5 equivalents of an achiral acid (like acetic acid). This forces a thermodynamic competition where only the least soluble diastereomer can successfully pair with the limited chiral auxiliary, drastically increasing the optical purity of the precipitate.

Q: Can I recycle the undesired enantiomer from the mother liquor? A: Yes. The mother liquor contains the more soluble diastereomeric salt (enriched in the undesired enantiomer). You can liberate this amine, extract it, and subject it to continuous flow racemization using a supported metal catalyst (e.g., an Iridium catalyst) at elevated temperatures. Once racemized, it can be fed back into the resolution workflow[2].

References

  • Chiral Resolution (Stereochemistry and Half-Equivalent Method) Source: Wikipedia URL:[Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of In Vitro Assays for Therapeutics Derived from 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride: A Comparative Guide

Introduction: The Strategic Role of Fluorinated Cycloalkylamines In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound often requires precise stereoelectronic t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Cycloalkylamines

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound often requires precise stereoelectronic tuning. 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS: 2155856-54-3) has emerged as a premium building block for synthesizing next-generation kinase inhibitors, GPCR ligands, and CNS-active therapeutics[1].

Replacing a standard 1-methylcyclopentyl moiety with a 3,3-difluoro analog is not merely a structural novelty; it is a calculated intervention. The introduction of fluorine atoms into aliphatic ring systems serves three primary functions: blocking oxidative metabolic hotspots, fine-tuning lipophilicity, and modulating the basicity (pKa) of adjacent functional groups[2]. To confidently advance compounds utilizing this scaffold, drug developers must employ rigorously validated in vitro assays that objectively quantify these advantages against non-fluorinated alternatives.

Comparative Analysis: The Causality of Fluorination

Before detailing the assay protocols, it is critical to understand why experimental choices are made based on the physicochemical shifts induced by the gem-difluoro group.

  • pKa Modulation & Permeability: The strong electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the pKa of the primary amine (typically by 1.0 to 1.5 units compared to the non-fluorinated analog)[2]. This increases the fraction of unionized drug at physiological pH (7.4), directly enhancing passive transcellular membrane permeability.

  • Metabolic Shielding: Unsubstituted cyclopentyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation. The strong C–F bonds (approx. 116 kcal/mol) resist oxidative cleavage, effectively shutting down this metabolic liability and prolonging the compound's half-life.

Table 1: Representative In Vitro Profiling Comparison

Data represents a normalized comparison between two hypothetical lead compounds differing only by the cycloalkylamine appendage.

ParameterLead A (1-Methylcyclopentanamine derived)Lead B (3,3-Difluoro-1-methylcyclopentanamine derived)Mechanistic Impact / Causality
Amine pKa ~9.8~8.3Lower pKa increases unionized fraction at pH 7.4.
LogD (pH 7.4) 1.42.2Increased lipophilicity drives lipid bilayer partitioning.
HLM CLint​ 48 µL/min/mg14 µL/min/mgC-F bonds block CYP-mediated ring hydroxylation.
Caco-2 Papp​ (A→B) 4.5×10−6 cm/s 16.2×10−6 cm/sEnhanced passive absorption due to higher LogD and lower pKa.

Validation of Key In Vitro Assays

To prove the superior profile of the fluorinated derivative, the following self-validating experimental workflows must be executed. All analytical quantifications should adhere to FDA M10 Bioanalytical Method Validation guidelines to ensure data integrity[3].

Assay 1: Liver Microsomal Stability (Phase I Metabolism)

Purpose: To quantify the intrinsic clearance ( CLint​ ) and predict the in vivo hepatic extraction ratio. Causality in Design: We utilize Human Liver Microsomes (HLMs) because they contain a comprehensive array of Phase I enzymes (predominantly CYP450s)[4]. The protein concentration is strictly capped at 0.5 mg/mL; higher concentrations lead to non-specific protein binding, which artificially masks the free fraction of the drug and underestimates clearance. NADPH is added as the obligatory electron donor to initiate CYP450 catalytic cycles.

Step-by-Step Methodology:

  • Preparation: Dilute HLMs to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Spike the test compound to a final concentration of 1 µM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH (final concentration 1 mM) to trigger the metabolic reaction.

  • Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction matrix.

  • Termination: Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Causality: Cold acetonitrile denatures the microsomal proteins, instantly halting enzymatic activity, while the IS corrects for matrix ionization suppression during mass spectrometry.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS[4].

MicrosomalStability N1 Prepare HLM & Compound (0.5 mg/mL protein, 1 µM drug) N2 Pre-incubate at 37°C (5 mins) N1->N2 N3 Initiate Reaction (Add NADPH) N2->N3 N4 Time-Course Sampling (0, 15, 30, 60 min) N3->N4 N5 Terminate Reaction (Cold Acetonitrile + IS) N4->N5 N6 Centrifuge & LC-MS/MS Quantification N5->N6 N7 Calculate Half-Life & Intrinsic Clearance N6->N7

Workflow for Human Liver Microsomal Stability Assay.

Assay 2: Caco-2 Bi-directional Permeability

Purpose: To evaluate intestinal absorption and determine if the compound is a substrate for active efflux transporters (e.g., P-glycoprotein/MDR1). Causality in Design: A single Apical-to-Basolateral (A→B) measurement only demonstrates net absorption. To validate the assay and assess efflux liability, Basolateral-to-Apical (B→A) transport must also be measured[5]. The Efflux Ratio (ER = B→A / A→B) is calculated. If ER > 2.0, the compound is likely being actively pumped out of the cell, which can severely limit oral bioavailability. To validate that this efflux is specifically P-gp mediated, a secondary assay utilizing a known P-gp inhibitor (like Verapamil) is conducted.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes (transwell inserts) and culture for 21 days to allow differentiation into polarized enterocyte-like monolayers.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring tight junction integrity.

  • Dosing: Add the test compound (10 µM in HBSS buffer, pH 7.4) to the donor chamber (Apical for A→B; Basolateral for B→A). Add blank HBSS to the receiver chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 60 and 120 minutes, replacing the volume with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio (ER)[5].

Caco2Logic A Measure A->B and B->A Permeability (Papp) B Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) A->B C ER < 2.0 ? B->C D High Passive Permeability (Not a major P-gp substrate) C->D Yes E Perform Inhibition Assay (Add Verapamil/Elacridar) C->E No (ER >= 2.0) F ER drops significantly? E->F F->D No G Confirmed Efflux Transporter Substrate F->G Yes

Caco-2 Permeability and Efflux Transporter Decision Tree.

References

  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.[Link]

  • 3,3-difluoro-1-methylcyclopentanamine hydrochloride — Chemical Substance Information. NextSDS.[Link]

  • Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. PubMed / Xenobiotica.[Link]

  • Microsomal Stability Assay. Creative Bioarray.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.[Link]

Sources

Comparative

The Gem-Difluoro Group: A Subtle Powerhouse in Conformational Control and Drug Design

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become an indispensable tool for fine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become an indispensable tool for fine-tuning the properties of drug candidates. Among the various fluorination tactics, the introduction of a gem-difluoro (CF2) group stands out as a particularly nuanced and powerful strategy. More than just a simple bioisostere for a methylene (CH2) or carbonyl (C=O) group, the gem-difluoro moiety exerts profound and often predictable effects on a molecule's conformation.[1] This, in turn, influences a cascade of physicochemical and pharmacological properties, including acidity/basicity (pKa), lipophilicity, and metabolic stability.[2][3][4][5]

This guide provides a comparative analysis of the conformational effects of gem-difluoro substitution, offering experimental data and field-proven insights to aid in the rational design of novel therapeutics.

The Stereoelectronic Underpinnings of Gem-Difluoro's Influence

The conformational impact of the gem-difluoro group is deeply rooted in its unique stereoelectronic properties. The two highly electronegative fluorine atoms create a strong dipole moment and significantly alter the electronic landscape of the molecule. This leads to several key interactions that dictate conformational preferences:

  • Gauche Effect: The tendency for electronegative substituents to prefer a gauche (60°) rather than an anti (180°) conformation. This is a critical factor in acyclic and cyclic systems, influencing ring puckering and the orientation of adjacent functional groups.[6]

  • Dipole-Dipole Interactions: The strong C-F bond dipoles can engage in stabilizing or destabilizing interactions with other polar groups within the molecule, influencing the overall three-dimensional structure.

  • Hyperconjugation: The interaction between the C-F σ* antibonding orbitals and adjacent C-H or C-C σ bonding orbitals can lead to specific conformational preferences. This σC-H → σ*C-F hyperconjugation is a key factor in stabilizing certain rotamers.

These subtle yet powerful stereoelectronic forces are the primary drivers behind the conformational biases observed in gem-difluorinated compounds.[6]

Comparative Analysis of Physicochemical Properties

The introduction of a gem-difluoro group leads to predictable and often advantageous shifts in key physicochemical properties relevant to drug discovery.

Acidity and Basicity (pKa) Modulation

The strong electron-withdrawing inductive effect of the two fluorine atoms is a dominant factor in modulating the pKa of nearby acidic or basic functional groups.

  • Acids: For carboxylic acids, the gem-difluoro group significantly increases acidity (lowers pKa) by stabilizing the conjugate base. This effect is distance-dependent, with a more pronounced effect when the CF2 group is closer to the acidic proton.[2][7]

  • Amines: Conversely, for amines, the gem-difluoro group decreases basicity (lowers the pKa of the conjugate acid) by destabilizing the protonated form.[2][7]

Table 1: Comparative pKa Values of Functionalized Cycloalkanes

CompoundNon-fluorinated pKagem-Difluorinated pKaΔpKaReference
Cyclobutanecarboxylic acid4.894.05 (β-position)-0.84[7]
Cyclobutylamine (pKa of conjugate acid)10.718.12 (β-position)-2.59[7]
Acyclic Carboxylic Acid AnalogVariesDecreased by 0.3-0.5 units-0.3 to -0.5[2]
Acyclic Amine Analog (pKa of conjugate acid)VariesDecreased by 0.3-0.5 units-0.3 to -0.5[2]

Data sourced from studies on functionalized cycloalkanes and their acyclic counterparts, demonstrating the consistent acidifying and base-weakening effect of gem-difluorination.[2][7]

Lipophilicity (LogP)

The impact of gem-difluoro substitution on lipophilicity is more complex and less predictable than its effect on pKa. It is influenced by the overall molecular context, including the position of the fluorine atoms and the nature of adjacent functional groups.[2][3][4][5] While fluorine is the most electronegative element, a CF2 group can either increase or decrease lipophilicity compared to a CH2 group. This is often attributed to the "hydrophobic fluorine" paradox, where the increased polarity of the C-F bonds can be shielded, leading to a net increase in lipophilicity in some contexts.

Table 2: Comparative LogP Values

Compound SeriesNon-fluorinated LogPgem-Difluorinated LogPΔLogPReference
Functionalized Cycloalkanes (Benzamide derivatives)VariesDecreased by 0.54-0.55 units-0.54 to -0.55[2]
3-substituted Cyclobutanecarboxylic acid derivativesVariesNo significant change~0[7]
2-substituted Cyclobutanecarboxylic acid derivativesVariesDecreased by 0.24 units-0.24[7]

These examples highlight the context-dependent nature of gem-difluorination on lipophilicity.

Metabolic Stability

A key driver for incorporating gem-difluoro groups in drug design is to block metabolic oxidation at a specific site. The strong C-F bonds are generally resistant to cleavage by metabolic enzymes, thus preventing hydroxylation at the fluorinated carbon. However, the conformational changes induced by the CF2 group can sometimes lead to unexpected metabolic outcomes.

In a study on a macrocyclic system, gem-difluorination successfully blocked dealkylation at the target site.[6][8] However, the fluorinated macrocycle exhibited lower overall metabolic stability. This was attributed to a conformational shift induced by the gem-difluoro group, which favored a cis-amide conformation that was more susceptible to amide cleavage by metabolic enzymes.[8][9][10][11] This case study underscores the importance of a holistic understanding of the conformational consequences of gem-difluorination.

Case Study: Conformational Equilibrium in a Macrocyclic System

A compelling example of the profound conformational impact of gem-difluorination is observed in a comparative study of a fluorinated and non-fluorinated macrocyclic matched pair.[8][9][10][11]

  • Non-fluorinated Macrocycle: ¹H NMR analysis revealed a single major conformation with a trans-amide bond, with a trans/cis ratio of approximately 200:1.[8][10]

  • Gem-difluorinated Macrocycle: In contrast, the fluorinated analog exhibited a dynamic equilibrium between a major trans-amide conformation and a minor cis-amide conformation, with a trans/cis ratio of approximately 4:1.[8][9][10][11]

This significant shift in the conformational landscape was attributed to the out-of-plane preference of the difluoroalkoxy system, which stabilized the cis-amide conformation.[8][9][10][11]

Figure 1: Conformational equilibrium shift induced by gem-difluorination in a macrocyclic system.

Experimental Protocols for Conformational Analysis

A multi-pronged approach is typically employed to elucidate the conformational effects of gem-difluoro substitution, combining spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for studying conformation in solution.

Workflow for NMR-Based Conformational Analysis:

G start Synthesize gem-Difluorinated and Non-Fluorinated Analogs nmr Acquire 1D (¹H, ¹⁹F, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Data start->nmr analysis Analyze Chemical Shifts, Coupling Constants (J-couplings), and Nuclear Overhauser Effects (NOEs) nmr->analysis comparison Compare Experimental NMR Parameters with Calculated Values for Different Conformers analysis->comparison computational Perform Computational Conformational Search (e.g., Molecular Mechanics, DFT) computational->comparison elucidation Elucidate Dominant Conformations and Conformational Equilibria comparison->elucidation end Conformational Model elucidation->end

Figure 2: Workflow for NMR-based conformational analysis of gem-difluorinated compounds.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the gem-difluorinated compound and its non-fluorinated analog in a suitable deuterated solvent to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the overall proton environment.

    • Acquire a ¹⁹F NMR spectrum to directly observe the fluorine signals. The chemical shifts and couplings in the ¹⁹F spectrum are highly sensitive to the local electronic and steric environment.

    • Acquire 2D NMR spectra, including:

      • COSY: To establish proton-proton spin-spin coupling networks.

      • HSQC/HMBC: To assign proton and carbon signals.

      • NOESY/ROESY: To identify through-space correlations between protons, which provides crucial information about internuclear distances and, therefore, conformation. Proton-fluorine NOEs can also be informative.[10]

  • Data Analysis:

    • Measure coupling constants (e.g., ³JHH) which can be related to dihedral angles via the Karplus equation.

    • Analyze NOE intensities to determine relative proton-proton distances.

    • Compare the chemical shifts of protons and carbons in the fluorinated and non-fluorinated analogs to identify regions of the molecule that are conformationally perturbed.

  • Computational Modeling:

    • Perform a conformational search using computational methods (e.g., molecular mechanics or density functional theory) to identify low-energy conformers.

    • Calculate NMR parameters (chemical shifts, coupling constants) for each low-energy conformer.

  • Structure Elucidation:

    • Compare the experimentally observed NMR data with the calculated parameters for the various conformers to determine the best fit and thus the most probable solution-state conformation or conformational ensemble.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.[12][13]

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the gem-difluorinated compound of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a beam of X-rays.[13] A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal.[12] From this map, the positions of the atoms can be determined and refined to generate a precise three-dimensional model of the molecule.

  • Analysis: The resulting crystal structure provides detailed information on bond lengths, bond angles, and torsion angles, offering a high-resolution snapshot of the molecule's conformation in the solid state.

Synthetic Strategies for Introducing the Gem-Difluoro Group

A variety of synthetic methods are available for the introduction of the gem-difluoro moiety. The choice of method depends on the specific target molecule and the available starting materials.

Common Synthetic Approaches:

  • Deoxofluorination of Ketones: The reaction of a ketone with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a common method for installing a gem-difluoro group.

  • From Aldehydes and Ketones via Dithianes: Conversion of a carbonyl to a dithiane, followed by fluorinative desulfurization.

  • Nucleophilic Difluoromethylation: The addition of a difluoromethyl nucleophile (e.g., from TMS-CF2H) to an electrophile.

  • Electrophilic Difluoromethylation: The reaction of a nucleophile with an electrophilic source of the CF2 group.

  • From Carboxylic Acids: Conversion of a carboxylic acid to a gem-difluoro group via its thioester.

  • Palladium-Catalyzed Cross-Coupling Reactions: Recent advances have enabled the use of palladium catalysis for the synthesis of gem-difluoroolefins.[14][15]

G start Starting Material Selection ketone Ketone start->ketone aldehyde Aldehyde start->aldehyde acid Carboxylic Acid start->acid alkene Alkene/Alkyne start->alkene deoxo Deoxofluorination (e.g., DAST) ketone->deoxo dithiane Dithiane Formation & Fluorinative Desulfurization aldehyde->dithiane nuc_add Nucleophilic Difluoromethylation aldehyde->nuc_add from_acid Thioester Formation & Fluorination acid->from_acid pd_cat Pd-Catalyzed Cross-Coupling alkene->pd_cat product gem-Difluorinated Compound deoxo->product dithiane->product nuc_add->product elec_add Electrophilic Difluoromethylation from_acid->product pd_cat->product

Figure 3: Overview of synthetic routes to gem-difluorinated compounds.

Conclusion

The gem-difluoro group is a subtle yet powerful tool in the medicinal chemist's arsenal. Its profound influence on molecular conformation, driven by unique stereoelectronic effects, provides a rational basis for modulating key drug-like properties. By understanding the comparative effects of gem-difluoro substitution on pKa, lipophilicity, and metabolic stability, and by employing a combination of advanced analytical and synthetic techniques, researchers can harness the power of this unique functional group to design safer and more effective medicines. The case studies and experimental protocols presented in this guide offer a framework for the rational incorporation of the gem-difluoro moiety in drug discovery programs.

References

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. [Link]

  • Mykhailiuk, P. K., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(9), 5426-5435. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]

  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Holovach, S., et al. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. SciSpace. [Link]

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Grygorenko, O. O., et al. (2021). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]

  • dos Santos, M. S., et al. (2022). Synthesis of gem‐Difluorinated Keto‐Sulfoxides from Sulfoxonium Ylides. ResearchGate. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in Medicinal Chemistry A Review of Anti-Cancer Agents. Journal of Fluorine Chemistry, 127, 303-319. [Link]

  • Koenigs, R. M., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(14), 5572-5576. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]

  • Katayev, D., et al. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. [Link]

  • Al-Hokbany, N. S., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules, 29(3), 734. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. [Link]

  • Gouverneur, V. (Ed.). (2012). Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific Publishing. [Link]

  • Al-Rashida, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of gem-Difluorinated Hydroxypyrrolidines. The Journal of Organic Chemistry, 82(5), 2783-2788. [Link]

  • Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

  • Wang, F., et al. (2021). Stereoselective gem-Difluorovinylation of gem-Difluorinated Cyclopropanes Enabled by Ni/Pd Cooperative Catalysis. Organic Letters, 23(19), 7484-7489. [Link]

  • Jefford, C. W., et al. (1970). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Helvetica Chimica Acta, 53(5), 1184-1194. [Link]

  • Koenigs, R. M., et al. (2020). a) Applications of gem‐difluoro olefins in medicinal chemistry.... ResearchGate. [Link]

  • Huchet, Q. A., et al. (2015). Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2020). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • Koenigs, R. M., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(14), 5572-5576. [Link]

  • Sadu, R., et al. (2022). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 27(19), 6649. [Link]

  • Wang, Y., & Toste, F. D. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters, 26(27), 5488-5493. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. [Link]

  • Belyakov, A. V., et al. (2006). Effect of fluorination: Conformation of 2,6-difluoroanisole. ResearchGate. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]

Sources

Validation

Quantitative Analysis of 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride in Reaction Mixtures: A Comparative Methodological Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS: 2155856-54-3)[1] Introduction & Analytical Challenges The co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS: 2155856-54-3)[1]

Introduction & Analytical Challenges

The compound 3,3-difluoro-1-methylcyclopentanamine hydrochloride (MW: 171.61 g/mol ) is a highly specialized fluorinated aliphatic amine used as a crucial building block in pharmaceutical synthesis[2]. Quantifying this compound directly from crude reaction mixtures presents a distinct triad of analytical challenges:

  • Lack of a UV Chromophore: As a purely aliphatic cyclic amine, it lacks the conjugated π -systems required for standard UV-Vis detection[3].

  • High Polarity: The primary amine moiety renders the molecule highly polar, leading to poor retention and peak tailing on traditional C18 reversed-phase columns[4].

  • Matrix Complexity: Crude reaction mixtures contain unreacted starting materials, transition metal catalysts, and highly concentrated solvents that induce severe matrix effects[5].

To overcome these hurdles, this guide objectively compares three distinct analytical paradigms: 19 F Quantitative NMR (qNMR) , LC-MS/MS via HILIC , and HPLC-UV via Pre-column Derivatization .

Method 1: Quantitative 19 F NMR (qNMR) – The Direct Isotopic Probe

Causality & Rationale

For reaction monitoring, 19 F qNMR is often the superior choice. Fluorine-19 is an ideal nucleus due to its 100% natural abundance and a high gyromagnetic ratio, yielding sensitivity nearly equivalent to proton ( 1 H) NMR[6]. Because the chemical shift dispersion of fluorine spans over 400 ppm, the gem-difluoro ( −CF2​− ) signal of the cyclopentane ring is highly resolved and entirely free from background interference caused by non-fluorinated solvents or reagents[6]. This allows for the direct, non-invasive measurement of crude reaction mixtures without the need for authentic reference standards of the analyte[7].

Self-Validating Protocol

To ensure this protocol acts as a self-validating system, an internal standard (IS) with a known longitudinal relaxation time ( T1​ ) must be used.

  • Sample Preparation: Accurately weigh 10–20 mg of the crude reaction mixture into a vial.

  • Internal Standard Addition: Gravimetrically add a known amount of a fluorinated internal standard (e.g., 4-fluorobenzoic acid or trifluorotoluene) that resonates in a clear region of the spectrum[6],[7].

  • Solvation: Dissolve the mixture in 0.6 mL of a deuterated lock solvent (e.g., DMSO- d6​ ) and transfer to an NMR tube[7].

  • Parameter Optimization (Critical Step): Measure the T1​ relaxation time of the −CF2​− nuclei. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 20–30 seconds). Causality: Failing to allow complete spin-lattice relaxation between scans will result in signal saturation and artificially low quantitative readouts[7],[8].

  • Acquisition & Integration: Acquire the 19 F spectrum (e.g., 32 scans) and calculate the absolute concentration by integrating the analyte's −CF2​− peak against the IS peak[7].

G N1 Crude Reaction Mixture N2 Add Internal Standard (e.g., 4-Fluorobenzoic Acid) N1->N2 N3 Dilute in DMSO-d6 (Lock Solvent) N2->N3 N4 Acquire 19F NMR (Delay D1 > 5*T1) N3->N4 N5 Integrate -CF2- vs IS (Absolute Quantitation) N4->N5

Workflow for quantitative 19F NMR analysis of crude reaction mixtures.

Method 2: LC-MS/MS (HILIC-MRM) – The High-Sensitivity Paradigm

Causality & Rationale

When quantifying trace intermediates or conducting pharmacokinetics, qNMR lacks the requisite sensitivity. LC-MS/MS provides femtogram-level detection limits[9]. Because aliphatic amines are poorly retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC uses a highly organic mobile phase which not only retains the polar amine but dramatically enhances desolvation and ionization efficiency in the Electrospray Ionization (ESI) source[10],[11].

Self-Validating Protocol

Crude mixtures cause severe matrix effects (ion suppression/enhancement) in ESI-MS[9]. This protocol self-validates by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for these fluctuations[11].

  • Quenching & Dilution: Quench a 10 μ L aliquot of the reaction mixture and dilute 1:1000 in Acetonitrile/Water (90:10, v/v) containing 0.1% formic acid. Heavy dilution mitigates matrix effects[9].

  • SIL-IS Spiking: Spike the sample with a known concentration of a 13 C or 2 H labeled analog of 3,3-difluoro-1-methylcyclopentanamine.

  • Chromatographic Separation: Inject onto a HILIC column (e.g., BEH Amide). Use a gradient of 10 mM ammonium formate (pH 3) and acetonitrile[10].

  • MRM Detection: Operate the triple quadrupole mass spectrometer in ESI(+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition from the protonated precursor [M+H]+ ( m/z 136.1 for the free base) to its dominant product ion[11].

G N1 Quench & Dilute (1:1000 in ACN/H2O) N2 Spike SIL-IS (Matrix Correction) N1->N2 N3 HILIC Separation (BEH Amide Column) N2->N3 N4 ESI(+) Ionization [M+H]+ m/z 136.1 N3->N4 N5 MRM Detection (Specific Transitions) N4->N5

LC-MS/MS HILIC-MRM signaling pathway for underivatized aliphatic amines.

Method 3: HPLC-UV via Fmoc-Cl Derivatization – The Chromatographic Workhorse

Causality & Rationale

For standard QA/QC laboratories lacking NMR or LC-MS/MS infrastructure, HPLC-UV is the gold standard. Because aliphatic amines do not absorb UV light, they must be chemically modified[12]. Pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) covalently attaches a highly conjugated fluorenyl tag to the primary amine. This achieves two critical goals: it enables highly sensitive UV detection at 265 nm and significantly increases the molecule's hydrophobicity, allowing for robust separation on standard C18 columns[12],[13].

Self-Validating Protocol

Derivatization reactions in crude mixtures are prone to side reactions. This protocol self-validates through a mandatory chemical quenching step, ensuring no unreacted reagent interferes with the chromatographic baseline[12].

  • Buffering: Transfer a 50 μ L aliquot of the reaction mixture to a vial. Add 100 μ L of 0.1 M borate buffer (pH 9.5) to ensure the amine is fully deprotonated and nucleophilic[12],[13].

  • Derivatization: Add 100 μ L of Fmoc-Cl solution (in acetonitrile, molar excess). Vortex and incubate at room temperature for 15 minutes[12].

  • Quenching (Validation Step): Add 50 μ L of a glycine solution. Causality: Glycine acts as a sacrificial amine, rapidly consuming any unreacted Fmoc-Cl. This prevents continuous on-column derivatization and eliminates reagent-derived ghost peaks[12].

  • Analysis: Inject the quenched mixture onto a C18 reversed-phase column using a Water/Acetonitrile gradient. Detect the carbamate derivative at 265 nm.

G N1 Reaction Aliquot in Borate Buffer (pH 9.5) N2 Add Fmoc-Cl (Chromophore Tag) N1->N2 N3 Incubate 15 min (Derivatization) N2->N3 N4 Add Glycine (Quench Excess Fmoc-Cl) N3->N4 N5 RP-HPLC-UV (Detection at 265 nm) N4->N5

Pre-column Fmoc-Cl derivatization workflow for HPLC-UV analysis.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three methodologies to aid in strategic decision-making:

Parameter 19 F qNMRLC-MS/MS (HILIC-MRM)HPLC-UV (Fmoc-Cl)
Limit of Quantitation (LOQ) ~1 mM~1–10 nM~50–100 nM
Dynamic Range 103 104−105 103−104
Sample Preparation Time < 5 mins< 10 mins30–45 mins
Derivatization Required? NoNoYes
Matrix Interference Very Low (Fluorine specific)High (Requires SIL-IS)Moderate (Reagent peaks)
Primary Application Yield determination, High-throughput reaction screeningTrace intermediate profiling, PharmacokineticsRoutine QA/QC, Batch release

Strategic Recommendations

  • For Process Chemistry & Reaction Optimization: 19 F qNMR is unequivocally the best choice. It requires minimal sample preparation, avoids derivatization biases, and provides absolute quantitation of 3,3-difluoro-1-methylcyclopentanamine directly in the crude matrix[5],[14].

  • For Impurity Profiling & Trace Analysis: LC-MS/MS is mandatory. The HILIC-MRM approach provides the extreme sensitivity required to detect residual amines at parts-per-billion (ppb) levels, provided a stable isotope internal standard is used to govern matrix effects[9],[11].

  • For Routine Manufacturing & QC: HPLC-UV remains the most accessible and rugged technique. While Fmoc-Cl derivatization adds preparation time, the resulting UV-active derivatives are highly stable and easily quantified on standard, low-cost chromatographic equipment[12],[3].

References

  • [5] Rapid reaction optimization by robust and economical quantitative benchtop 19 F NMR spectroscopy. Springer Nature Experiments.5

  • [6] The Power of the Fluorine Probe: A Comparative Guide to 19F-NMR Analysis. Benchchem. 6

  • [14] Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. 14

  • [1] 3,3-difluoro-1-methylcyclopentanamine hydrochloride — Chemical Substance Information. NextSDS. 1

  • [7] Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry - ACS Publications. 7

  • [8] Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. 8

  • [2] 3,3-Difluoro-1-methylcyclopentanamine hydrochloride. Sapphire Bioscience. 2

  • [12] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific. 12

  • [3] Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich. 3

  • [10] Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. 10

  • [13] Development and validation of a HPLC/FLD method combined with online derivatization.... PMC. 13

  • [9] Guide to achieving reliable quantitative LC-MS measurements. RSC. 9

  • [4] A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine. MDPI. 4

  • [11] Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PMC. 11

Sources

Comparative

The 3,3-Difluorocyclopentyl Moiety: A Compass for Navigating the Pharmacokinetic Landscape

A Comparative Guide for Drug Development Professionals In the intricate world of drug discovery and development, the pharmacokinetic profile of a molecule is a critical determinant of its clinical success. The absorption...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

In the intricate world of drug discovery and development, the pharmacokinetic profile of a molecule is a critical determinant of its clinical success. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate dictate its bioavailability, therapeutic window, and potential for drug-drug interactions. Medicinal chemists continually seek structural motifs that can favorably modulate these parameters. Among the myriad of strategies, the incorporation of fluorine has emerged as a powerful tool. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of drugs and clinical candidates featuring the 3,3-difluorocyclopentyl moiety, with a particular focus on the approved tyrosine kinase 2 (TYK2) inhibitor, deucravacitinib.

The Rise of the 3,3-Difluorocyclopentyl Group in Drug Design

The strategic introduction of fluorine into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and lipophilicity. The 3,3-difluorocyclopentyl moiety, a geminal difluorinated cycloalkane, offers a unique constellation of properties that are increasingly being leveraged in modern drug design. The strong carbon-fluorine bonds are resistant to metabolic oxidation, often leading to an improved pharmacokinetic profile and a longer in vivo half-life. Furthermore, the conformational rigidity imposed by the cyclopentane ring, further influenced by the gem-difluoro substitution, can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target protein.

Deucravacitinib: A Case Study in Pharmacokinetic Optimization

Deucravacitinib (Sotyktu™), a first-in-class, oral, selective, allosteric TYK2 inhibitor, stands as a prime example of a successful drug featuring the 3,3-difluorocyclopentyl moiety. Approved for the treatment of moderate-to-severe plaque psoriasis, its pharmacokinetic profile has been extensively characterized.

Pharmacokinetic Profile of Deucravacitinib
ParameterValueCitation
Bioavailability (F) ~99%[1]
Time to Peak (Tmax) 2-3 hours[1]
Half-life (t½) 10 hours[1]
Volume of Distribution (Vd) 140 L[1]
Protein Binding 82-90%[1]
Metabolism Primarily by CYP1A2 to form an active metabolite (BMT-153261). Also metabolized by CYP2B6, CYP2D6, CES2, and UGT1A9.[1]
Excretion ~13% unchanged in urine, ~26% unchanged in feces.[1]

Deucravacitinib exhibits rapid and near-complete oral absorption, with dose-proportional increases in exposure.[1] Its high bioavailability suggests excellent intestinal permeability and minimal first-pass metabolism. The 10-hour half-life supports a convenient once-daily dosing regimen.

The metabolism of deucravacitinib is a key aspect of its disposition. It is primarily metabolized by CYP1A2 to form BMT-153261, an active metabolite with comparable potency to the parent drug.[1] However, the systemic exposure of this metabolite is significantly lower than that of deucravacitinib itself. Other enzymes, including CYP2B6, CYP2D6, carboxylesterase 2 (CES2), and UGT1A9, play a lesser role in its metabolism.[1] This multi-pathway metabolism reduces the risk of significant drug-drug interactions when co-administered with inhibitors or inducers of a single metabolic enzyme.

The role of the 3,3-difluorocyclopentyl moiety in deucravacitinib's favorable pharmacokinetics is multifaceted. The gem-difluoro group is believed to enhance metabolic stability by blocking potential sites of oxidation on the cyclopentyl ring. This contributes to the drug's relatively long half-life and low clearance. Furthermore, the conformational constraint imposed by the ring system is crucial for its selective binding to the regulatory pseudokinase (JH2) domain of TYK2, distinguishing it from other JAK inhibitors that bind to the more conserved active kinase (JH1) domain.

Comparative Pharmacokinetics of Other TYK2 Inhibitors

To provide a broader context, it is valuable to compare the pharmacokinetic profile of deucravacitinib with other TYK2 inhibitors in clinical development. While these compounds do not all contain the 3,3-difluorocyclopentyl moiety, they represent the contemporary landscape of drugs targeting the same pathway.

DrugTmax (hours)t½ (hours)MetabolismKey FeaturesCitation
Deucravacitinib 2-310CYP1A2, 2B6, 2D6, CES2, UGT1A9High bioavailability (~99%), active metabolite.[1]
ESK-001 ~1-28-13Not specifiedDose-proportional exposure, minimal accumulation.[2][3]
Zasocitinib (TAK-279) Not specifiedNot specifiedNot specifiedHigh selectivity for TYK2.[4]
NDI-031407 Not specified (preclinical)Not specified (preclinical)Not specified (preclinical)Potent and selective in animal models.[5]

Data for Zasocitinib and NDI-031407 in humans are limited as they are in earlier stages of clinical development.

This comparison highlights the generally favorable pharmacokinetic profiles of these next-generation TYK2 inhibitors, characterized by rapid absorption and half-lives conducive to once or twice-daily dosing.

Experimental Protocols for Pharmacokinetic Profiling

The determination of a drug's pharmacokinetic profile relies on a series of well-established in vitro and in vivo experiments.

In Vitro ADME Assays

These assays are crucial for early-stage drug discovery to predict a compound's behavior in a living organism.

Metabolic Stability Assay (Liver Microsomes):

  • Preparation: Incubate the test compound (e.g., 1 µM) with liver microsomes (from human or other species) and NADPH (a cofactor for CYP enzymes) in a buffer solution at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is taken and the reaction is quenched with a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

CYP Inhibition Assay:

  • Incubation: Incubate human liver microsomes with a specific CYP probe substrate and a range of concentrations of the test compound.

  • Metabolite Formation: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined. This indicates the potential for the test compound to cause drug-drug interactions.

In Vivo Pharmacokinetic Studies

These studies are conducted in animal models to understand the drug's behavior in a whole organism.

Single-Dose Pharmacokinetic Study in Rodents:

  • Dosing: Administer a single dose of the test compound to a group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the drug and its major metabolites using LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

Visualizing Key Concepts

To better understand the context of this analysis, the following diagrams illustrate the TYK2 signaling pathway and a general workflow for pharmacokinetic studies.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosterically Inhibits

Caption: Simplified TYK2 signaling pathway and the point of inhibition by deucravacitinib.

PK_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo Pharmacokinetics cluster_data Data Analysis & Interpretation Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) DDI_Risk Assess DDI Risk Metabolic_Stability->DDI_Risk CYP_Inhibition CYP450 Inhibition CYP_Inhibition->DDI_Risk Permeability Permeability (e.g., Caco-2) Bioavailability Determine Bioavailability Permeability->Bioavailability Animal_Dosing Animal Dosing (Oral, IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Modeling Pharmacokinetic Modeling Plasma_Analysis->PK_Modeling PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->PK_Parameters PK_Parameters->Bioavailability PK_Parameters->DDI_Risk

Sources

Safety & Regulatory Compliance

Safety

3,3-Difluoro-1-methylcyclopentanamine hydrochloride proper disposal procedures

3,3-Difluoro-1-methylcyclopentanamine Hydrochloride: Comprehensive Handling and Disposal Protocol As a Senior Application Scientist, I recognize that handling novel halogenated building blocks requires more than generic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

3,3-Difluoro-1-methylcyclopentanamine Hydrochloride: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that handling novel halogenated building blocks requires more than generic safety protocols; it demands an operational framework grounded in the molecule's specific physicochemical properties. 3,3-Difluoro-1-methylcyclopentanamine hydrochloride is a highly valuable intermediate in drug development, but its unique structure—combining a lipophilic difluorocyclopentyl ring with an acidic amine hydrochloride salt—presents specific acute toxicity and environmental hazards ([1]).

This guide provides a self-validating, step-by-step methodology for the safe operational handling, spill containment, and regulatory-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. The presence of highly electronegative fluorine atoms increases the molecule's metabolic stability and environmental persistence. Simultaneously, the hydrochloride salt form renders the compound acidic and highly irritating to mucous membranes.

Property / HazardValue / ClassificationCausality & Operational Implication
CAS Number 2155856-54-3Unique identifier required for EPA/OSHA waste manifests ([1]).
Molecular Weight 171.61 g/mol Essential for stoichiometric calculations during neutralization ([2]).
Molecular Formula C6H12ClF2NHigh halogen content (F, Cl) mandates segregation into "Halogenated Waste" streams ([2]).
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Demands strict PPE: ≥0.11mm nitrile gloves, splash goggles, and lab coat ([1]).
Irritation Skin Irrit. 2 / Eye Irrit. 2AAcidic nature of the HCl salt causes rapid protein denaturation on contact ([1]).
Specific Target Organ STOT SE 3 (Respiratory)Volatilization of the free amine causes respiratory distress; must use a fume hood ([1]).

Operational Workflow: Spill Response and Containment

When a spill occurs, immediate and scientifically sound action is required to prevent the volatilization of toxic components and environmental contamination.

Step-by-Step Methodology: Spill Response

  • Isolation and Ventilation: Immediately evacuate personnel from the immediate vicinity. Ensure the local exhaust ventilation (fume hood) is operating at maximum capacity. Causality: Mitigates the STOT SE 3 inhalation risk associated with aerosolized hydrochloride dust or volatilized free base ([1]).

  • PPE Donning: Responders must equip double nitrile gloves, tight-fitting splash goggles, and a fitted particulate respirator (N95/P100) if the spill is outside a primary containment zone ([3]).

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite ([4]). Causality:Do not use strong alkaline neutralizers (e.g., sodium hydroxide) directly on the spill. Rapid deprotonation of the amine hydrochloride salt will exothermically release the free base amine, which is significantly more volatile and increases inhalation toxicity ([5]).

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture. Transfer the material into a chemically resistant, high-density polyethylene (HDPE) container with a secure, sealable lid ([4]).

Waste Segregation & Disposal Protocol

Proper disposal is not just a regulatory requirement; it is an environmental imperative. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), meaning standard disposal methods are insufficient and potentially dangerous.

Step-by-Step Methodology: Disposal

  • Halogenated Segregation: Strictly designate the collected waste as "Halogenated Organic Waste." Causality: Mixing halogenated waste with non-halogenated streams compromises the disposal process, as halogenated compounds require specific thermal conditions to prevent the formation of toxic dioxins or furans ([6]).

  • Regulatory Labeling: Affix an EPA-compliant hazardous waste label indicating "Toxic" and "Halogenated." The label must clearly state the chemical name and CAS number (2155856-54-3) to prevent downstream processing errors ([6]).

  • Controlled Storage: Store the sealed HDPE container in a secondary containment tray within a designated, cool, and well-ventilated hazardous waste accumulation area. Keep strictly isolated from strong oxidizers and bases ([7]).

  • High-Temperature Incineration: Transfer custody to a licensed hazardous waste management contractor. Causality: The waste must undergo high-temperature incineration (>1100°C) equipped with alkaline scrubbers. This extreme heat is required to completely cleave the robust C-F bonds, while the alkaline scrubbers neutralize the resulting hydrofluoric (HF) and hydrochloric (HCl) gases, preventing atmospheric acid pollution ([4]).

Disposal Workflow Visualization

WasteDisposal Start Waste Generation: 3,3-Difluoro-1-methylcyclopentanamine HCl Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Contain Containment & Absorption (Inert Material) Spill->Contain Immediate Action Segregate Segregation: Halogenated Organic Waste Routine->Segregate Contain->Segregate Label EPA/OSHA Compliant Labeling Segregate->Label Incinerate High-Temp Incineration (HF Scrubbing) Label->Incinerate Licensed Contractor

Workflow for the containment, segregation, and disposal of fluorinated amine hydrochloride waste.

References

  • NextSDS. "3,3-difluoro-1-methylcyclopentanamine hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings and Identification." United States EPA. Available at: [Link]

  • Regulations.gov. "Safety Data Sheet - Halogenated Waste Handling." U.S. Government. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.